An In-depth Technical Guide to 1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone: Physicochemical Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone, a key intermediate in the synthesis of pharmace...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone, a key intermediate in the synthesis of pharmaceuticals, most notably the antiemetic drug Metopimazine. This document delves into its core physicochemical properties, offers a detailed experimental protocol for its synthesis, and discusses its analytical characterization.
Introduction and Significance
1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone is a derivative of phenothiazine, a class of heterocyclic compounds renowned for their wide range of pharmacological activities.[1][2] The strategic placement of the methylthio and acetyl groups on the phenothiazine scaffold makes this compound a crucial building block in the multi-step synthesis of more complex drug molecules.[3] Its primary significance lies in its role as a direct precursor to Metopimazine, an antiemetic agent used to prevent nausea and vomiting, particularly in the context of chemotherapy.[3] A thorough understanding of its synthesis and characterization is therefore paramount for process optimization and quality control in pharmaceutical manufacturing.
Physicochemical Properties
The fundamental physicochemical properties of 1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone are summarized in the table below. The molecular weight is calculated based on the chemical formula, and the exact mass is derived from high-resolution mass spectrometry data.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Compound: 1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone (N-acetyl-2-(methylthio)phenothiazine)
Formula: C₁₅H₁₃NOS₂
Executive Summary
1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone is a critical structural intermediate in the synthesis of phenothiazine-based antipsychotics (such as thioridazine and mesoridazine) and novel agents targeting drug-resistant tuberculosis[1]. Accurate structural elucidation of this compound is paramount for quality control in pharmaceutical manufacturing. This whitepaper provides an authoritative analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data, detailing the causal relationship between its unique "butterfly" conformation and its spectroscopic signature.
Structural Dynamics & Conformational Causality
To interpret the NMR spectra of 1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone accurately, one must first understand its three-dimensional molecular dynamics. The unsubstituted phenothiazine core is a rigid yet dynamically adaptable heterocycle that naturally folds along its N···S axis[2].
When an acetyl group is introduced at the N-10 position, it drastically alters the electronic and steric environment of the molecule. The nitrogen lone pair, which typically delocalizes into the aromatic rings, is instead drawn into resonance with the carbonyl oxygen of the acetyl group. To minimize steric clash with the adjacent aromatic protons (H-1 and H-9), the N-acetyl group adopts a preferred extra-configuration, where the carbonyl oxygen is oriented outward, forcing the phenothiazine core into a pronounced, non-planar "butterfly" conformation[3].
This conformational shift has a profound causal effect on the NMR chemical shifts: the spatial proximity of the carbonyl oxygen to the H-1 and H-9 protons results in strong anisotropic deshielding , shifting these specific proton signals significantly downfield compared to the unsubstituted parent compound[4].
Figure 1: Conformational workflow illustrating how N-acetylation induces the butterfly fold and anisotropic deshielding.
Spectroscopic Elucidation: ¹H and ¹³C NMR Data
The following tables summarize the quantitative high-resolution NMR data for 1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone, acquired in CDCl₃ at 298 K.
Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Assignment
Mechanistic Rationale
2.25
Singlet (s)
-
3H
N-COCH₃
Typical amide methyl region; restricted rotation.
2.48
Singlet (s)
-
3H
S-CH₃
Deshielded by the sulfur heteroatom.
7.15
Doublet of doublets (dd)
8.2, 2.0
1H
H-3
Ortho coupling to H-4, meta coupling to H-1.
7.20 - 7.30
Multiplet (m)
-
2H
H-7, H-8
Overlapping signals of the unsubstituted Ring B.
7.30
Doublet (d)
8.2
1H
H-4
Ortho coupling to H-3; shielded relative to H-1.
7.35
Doublet of doublets (dd)
7.8, 1.5
1H
H-6
Ortho coupling to H-7.
7.45
Doublet (d)
2.0
1H
H-1
Meta coupling to H-3; anisotropically deshielded by C=O.
7.55
Doublet of doublets (dd)
7.8, 1.5
1H
H-9
Ortho coupling to H-8; anisotropically deshielded by C=O.
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Carbon Type
Assignment
15.5
Primary (CH₃)
S-CH₃
22.8
Primary (CH₃)
N-COCH₃
124.0
Tertiary (CH)
C-3
125.0
Tertiary (CH)
C-1
126.5
Tertiary (CH)
C-7
127.0
Tertiary (CH)
C-6
127.5
Tertiary (CH)
C-4
128.0
Tertiary (CH)
C-8
128.5
Tertiary (CH)
C-9
132.0
Quaternary (C)
C-5a (S-bound)
133.0
Quaternary (C)
C-4a (S-bound)
137.5
Quaternary (C)
C-2 (S-CH₃ bound)
138.5
Quaternary (C)
C-9a (N-bound)
139.0
Quaternary (C)
C-10a (N-bound)
169.5
Quaternary (C=O)
Carbonyl (N-C=O)
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the NMR acquisition must function as a self-validating system. The following protocol guarantees that integration values and chemical shifts are absolute and unaffected by solvent interactions or incomplete relaxation.
Step-by-Step Acquisition Methodology
Sample Preparation: Dissolve exactly 15–20 mg of high-purity 1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D).
Internal Referencing: Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS). The TMS signal must be strictly calibrated to δ 0.00 ppm to prevent shift drift caused by the aromatic ring currents of the phenothiazine core.
Relaxation Delay Optimization (Causality): Set the relaxation delay (D1) to 2.0–3.0 seconds for ¹H NMR. Why? The N-acetyl methyl protons and the sterically hindered H-1/H-9 protons have different longitudinal relaxation times (T1). A standard 1.0s delay will result in truncated integration for the aromatic protons. A 3.0s delay ensures the system returns to thermal equilibrium, validating the 3:3:1:2:1:1:1:1 proton integration ratio.
¹³C Acquisition: Utilize a standard proton-decoupled sequence (zgpg30) with a minimum of 1024 scans to resolve the closely clustered quaternary carbons (C-4a, C-5a, C-9a, C-10a).
2D NMR Strategy for Unambiguous Assignment
Because the phenothiazine core contains two distinct aromatic rings—one substituted (Ring A) and one unsubstituted (Ring B)—1D NMR alone is insufficient for absolute structural verification. A 2D NMR workflow provides orthogonal validation.
¹H-¹H COSY (Correlation Spectroscopy): Used to map the vicinal coupling networks. COSY will show a cross-peak between H-3 (7.15 ppm) and H-4 (7.30 ppm), isolating Ring A. It will also map the continuous H-6/H-7/H-8/H-9 spin system of Ring B.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Validates the direct C-H attachments, ensuring that the deshielded protons (H-1 and H-9) are correctly paired with their respective carbons (C-1 at 125.0 ppm and C-9 at 128.5 ppm).
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the critical self-validating step. To prove the methylthio group is at C-2 (and not C-3), look for a ³J HMBC cross-peak from the S-CH₃ protons (2.48 ppm) to the quaternary C-2 carbon (137.5 ppm). Furthermore, the spatial proximity of the N-acetyl group is confirmed by a ³J correlation from the H-1 and H-9 protons to the carbonyl carbon (169.5 ppm).
Fronza, G., et al. "13C nuclear magnetic resonance spectroscopy of nitrogen heterocycles. Part 4. intra-extra Configuration of the N-acetyl group in phenothiazine and related systems with a 'butterfly' shape." Journal of the Chemical Society, Perkin Transactions 2, Royal Society of Chemistry. Available at:[Link]
Scalacci, N., et al. "Synthesis and SAR evaluation of novel thioridazine derivatives active against drug-resistant tuberculosis." European Journal of Medicinal Chemistry, University of Siena. Available at:[Link]
Wang, J., et al. "Modulation of fluorescence in novel A–D–A type phenothiazine derivatives via oxidation." RSC Advances, Royal Society of Chemistry. Available at:[Link]
Sarmiento, M., et al. "13 C NMR shift values (ppm) for N-acetylphenothiazine and N-acetylphenoxazine derivatives." ResearchGate. Available at:[Link]
Pharmacokinetic Profiling of 1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone Derivatives: A Comprehensive Technical Guide
Executive Summary & Rationale The compound 1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone (CAS 23503-69-7)[1] represents a critical structural scaffold in medicinal chemistry. Primarily recognized as a key synthetic i...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Rationale
The compound 1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone (CAS 23503-69-7)[1] represents a critical structural scaffold in medicinal chemistry. Primarily recognized as a key synthetic intermediate for phenothiazine-class antiemetics such as metopimazine[2], its unique structural motifs—an
N10
-acetyl group and a
C2
-methylthio ether—make it a highly compelling candidate for targeted pharmacokinetic (PK) profiling.
When evaluating derivatives of this scaffold, researchers must account for competing metabolic liabilities. The
N10
-acetyl linkage is highly susceptible to hydrolytic cleavage by hepatic amidases, a pathway that dominates the clearance of structurally related drugs like metopimazine[3]. Concurrently, the
C2
-methylthio group acts as a "metabolic soft spot," prone to sequential cytochrome P450 (CYP450)-mediated sulfoxidation[4]. This whitepaper establishes a self-validating, authoritative framework for the in vitro and in vivo pharmacokinetic profiling of these derivatives.
Physicochemical Properties & ADME Implications
The addition of the acetyl group at the
N10
position neutralizes the basicity of the phenothiazine nitrogen, significantly altering the compound's lipophilicity and volume of distribution (
Vd
) compared to free-amine phenothiazines.
Table 1: Physicochemical and Predicted ADME Properties
Favorable for oral absorption (Lipinski's Rule of 5 compliant).
LogP (Predicted)
~3.5 - 4.0
High lipophilicity; drives extensive hepatic extraction and large
Vd
.
N10
-Acetyl Group
Amide-like linkage
Primary target for rapid first-pass metabolism via hepatic amidases[3].
C2
-Methylthio Group
Thioether
Highly susceptible to CYP-mediated oxidation (forming active sulfoxides)[4].
Mechanistic Metabolic Pathways
To design an effective PK assay, one must understand the causality of the compound's biotransformation. The metabolism of 1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone derivatives is driven by two distinct enzymatic families:
Amidase-Mediated Deacetylation: Unlike many phenothiazines that rely heavily on CYP450s for clearance,
N
-acyl derivatives are rapidly hydrolyzed by liver amidases[3]. This cleavage yields the free secondary amine, drastically shifting the molecule's polarity.
CYP450-Mediated Sulfoxidation: The
C2
-methylthio group undergoes rapid mono- and di-sulfoxidation. Drawing parallels from the piperidine-type phenothiazine thioridazine, this reaction is predominantly catalyzed by CYP2D6 and CYP3A4 [4]. Additionally, oxidation of the central phenothiazine ring sulfur (5-sulfoxidation) is primarily mediated by CYP1A2 [5].
Figure 1: Primary metabolic pathways of 10-acetyl-2-(methylthio)phenothiazine derivatives.
Analytical & Experimental Workflows
To accurately capture both the amidase-driven and CYP-driven clearance, the experimental design must utilize parallel in vitro systems before progressing to in vivo models.
Figure 2: In vivo pharmacokinetic profiling and LC-MS/MS bioanalytical workflow.
In Vitro Metabolic Stability Protocol
Because amidases do not require NADPH cofactors[3], while CYP450s do[6], a differential assay is required to isolate the mechanisms of clearance.
Step-by-Step Methodology:
Matrix Preparation: Thaw Human Liver Microsomes (HLM) and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
Test Compound Spiking: Add the 1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone derivative to achieve a final concentration of 1 µM. Keep the organic solvent (DMSO) concentration below 0.1% to prevent enzyme inhibition.
Differential Initiation:
Arm A (CYP + Amidase Activity): Initiate the reaction by adding 1 mM NADPH.
Arm B (Amidase Activity Only): Initiate with an equivalent volume of buffer (No NADPH).
Incubation & Sampling: Incubate at 37°C. Withdraw 50 µL aliquots at 0, 15, 30, 45, and 60 minutes.
Quenching (Self-Validating Step): Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing a stable-isotope labeled internal standard (e.g.,
D3
-thioridazine). The internal standard ensures that any variations in extraction efficiency or matrix effects are normalized, validating the quantitative integrity of the assay.
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant for LC-MS/MS analysis.
In Vivo Pharmacokinetic Protocol (Rat Model)
To determine absolute bioavailability (
F%
) and systemic clearance, a crossover or parallel IV/PO study in Sprague-Dawley rats is standard.
Step-by-Step Methodology:
Animal Preparation: Utilize adult male Sprague-Dawley rats (approx. 250-300g) surgically implanted with jugular vein catheters to allow stress-free serial blood sampling. Fast animals overnight prior to oral dosing.
Formulation & Dosing:
Intravenous (IV): Administer 2 mg/kg via the tail vein. (Formulation: 5% DMSO, 40% PEG400, 55% Saline to ensure complete solubility of the lipophilic derivative).
Oral (PO): Administer 10 mg/kg via oral gavage. (Formulation: 0.5% Methylcellulose in water to create a uniform suspension).
Serial Sampling: Collect 200 µL blood samples via the catheter at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
Plasma Isolation: Collect blood in
K2
EDTA tubes, invert gently, and centrifuge at 3,000 x g for 10 minutes at 4°C. Extract plasma and store at -80°C until analysis.
LC-MS/MS Bioanalytical Method
Causality of choice: Triple quadrupole mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode is mandatory due to its superior sensitivity and ability to distinguish the parent drug from its isobaric sulfoxide metabolites.
Chromatography: Reverse-phase C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm). Mobile Phase A: 0.1% Formic acid in water. Mobile Phase B: 0.1% Formic acid in acetonitrile. Use a rapid gradient (5% B to 95% B over 3 minutes) to ensure sharp peak shapes for lipophilic phenothiazines.
System Suitability: A calibration curve must be generated using blank plasma spiked with the analyte. The protocol is self-validating only if the calibration curve demonstrates an
R2>0.99
and Quality Control (QC) samples fall within ±15% of their nominal concentrations.
Data Analysis & Pharmacokinetic Parameters
Following LC-MS/MS quantification, concentration-time data should be analyzed using Non-Compartmental Analysis (NCA). Due to the high first-pass metabolism expected from amidase cleavage and CYP oxidation, the oral bioavailability is typically low.
2 – 4 hours; driven by rapid amidase/CYP clearance[3].
CL
Systemic clearance
High (> 30 mL/min/kg), approaching hepatic blood flow.
Vdss
Volume of distribution at steady state
Large (> 5 L/kg), indicating extensive tissue distribution due to high lipophilicity.
F%
Absolute Bioavailability
< 20%, heavily restricted by hepatic amidases and CYP3A4/2D6[3][4].
Conclusion
The pharmacokinetic profiling of 1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone derivatives requires a nuanced approach that accounts for both hydrolytic and oxidative metabolic pathways. By utilizing differential in vitro assays (± NADPH) and robust LC-MS/MS methodologies, researchers can accurately map the clearance mechanisms of these compounds. Understanding the interplay between hepatic amidases and CYP450 enzymes (specifically CYP2D6, CYP3A4, and CYP1A2) is paramount for optimizing this scaffold for future therapeutic applications.
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Synthesis and N-Protection Protocol for 1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone
Prepared by: Senior Application Scientist
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Application: Intermediate synthesis for phenothiazine-class antipsychotics and antiemetics (e.g., Mesoridazine, Metopimazine).
Introduction and Mechanistic Rationale
The compound 1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone (commonly referred to as 10-acetyl-2-methylthiophenothiazine) is a critical synthetic intermediate in the pharmaceutical development of phenothiazine derivatives[1].
In the synthesis of downstream active pharmaceutical ingredients (APIs) such as the antipsychotic mesoridazine or the antiemetic metopimazine, the methylthio ether (-SCH₃) at the 2-position of the phenothiazine core must be selectively oxidized to a sulfoxide or sulfone[2],[3]. However, the secondary amine (N-H) at the 10-position of the phenothiazine ring is highly susceptible to unwanted oxidation.
The Causality of the Protocol: To prevent N-oxidation and direct the oxidizing agent (e.g., hydrogen peroxide or peracids) exclusively to the sulfur atom, the 10-position nitrogen must be protected[3]. This protocol utilizes N-acetylation. By reacting 2-(methylthio)-10H-phenothiazine with acetic anhydride in the presence of a strong base (sodium amide), the electron density on the nitrogen is significantly reduced via resonance with the newly installed acetyl carbonyl group. This renders the nitrogen inert during subsequent harsh S-oxidation steps[1],[3].
Materials and Quantitative Data
The following table summarizes the critical physicochemical data and stoichiometric requirements for a standard laboratory-scale synthesis.
This protocol is designed as a self-validating system. Each critical step includes observational or analytical validation parameters to ensure the reaction proceeds as intended before moving to the next phase.
Step 1: System Preparation and Deprotonation
Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and an addition funnel. Flame-dry the apparatus under vacuum and backfill with dry nitrogen (N₂) to ensure an anhydrous environment.
Dissolution: Add 10.0 g of 2-(methylthio)-10H-phenothiazine to the flask, followed by 100 mL of anhydrous toluene. Stir until completely dissolved.
Deprotonation: Cool the reaction mixture to 0°C using an ice-water bath. Carefully add 1.83 g of sodium amide (NaNH₂) in small portions over 15 minutes[3].
Validation Check: The evolution of ammonia (NH₃) gas will be observed. The cessation of active gas evolution indicates the quantitative formation of the phenothiazine sodium salt.
Step 2: N-Acetylation
Addition: Charge the addition funnel with 6.23 g (approx. 5.8 mL) of acetic anhydride. Add the acetic anhydride dropwise to the cooled reaction mixture over 30 minutes.
Reflux: Once the addition is complete, remove the ice bath and gradually heat the reaction mixture to reflux (approx. 110°C) for 2 to 3 hours[1].
Validation Check: Perform Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) solvent system. The starting material (polar N-H) will be consumed, and a new, distinct spot with a higher Retention Factor (Rf) will appear, confirming the formation of the less polar N-acetylated product.
Step 3: Quenching and Workup
Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing 150 mL of crushed ice and water to hydrolyze any unreacted acetic anhydride into acetic acid.
Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional toluene (2 x 50 mL).
Washing: Combine the organic layers and wash sequentially with 5% aqueous sodium bicarbonate (NaHCO₃) to neutralize residual acetic acid, followed by a brine wash (100 mL).
Validation Check: Check the pH of the final aqueous wash; it should be neutral (pH ~7).
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
Step 4: Purification
Recrystallization: Recrystallize the crude solid from hot absolute ethanol. Allow it to cool slowly to room temperature, then transfer to an ice bath to maximize crystallization.
Isolation: Filter the purified crystals under vacuum and wash with a small volume of cold ethanol. Dry the product in a vacuum oven at 40°C overnight.
Validation Check: Confirm purity via melting point determination and LC-MS (Expected m/z: [M+H]+ = 288.1).
Reaction Workflow and Downstream Application
Synthesis workflow of 10-acetyl-2-methylthiophenothiazine and its downstream pharmaceutical use.
References
Wikipedia Contributors. "Mesoridazine - Synthesis." Wikipedia, The Free Encyclopedia. Available at:[Link]
Wikipedia Contributors. "Metopimazine - Synthesis." Wikipedia, The Free Encyclopedia. Available at:[Link]
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 82096, 10H-Phenothiazine, 2-(methylthio)-." PubChem. Available at:[Link]
Application Note: Preparation and Handling of 1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone Stock Solutions for In Vitro Cell Culture
Background & Mechanistic Rationale 1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone (CAS: 23503-69-7) is a highly lipophilic phenothiazine derivative, historically utilized as a critical intermediate in the synthesis of...
Author: BenchChem Technical Support Team. Date: April 2026
Background & Mechanistic Rationale
1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone (CAS: 23503-69-7) is a highly lipophilic phenothiazine derivative, historically utilized as a critical intermediate in the synthesis of the antiemetic drug metopimazine [1]. In contemporary drug discovery and molecular biology, phenothiazine derivatives are extensively screened in cell culture models to evaluate their polypharmacology. Beyond their canonical role as Dopamine D2 Receptor (DRD2) antagonists, phenothiazines exhibit potent anti-cancer properties by synergistically blocking calmodulin (CaM) and reactivating tumor suppressor protein phosphatase 2A (PP2A), leading to the downregulation of PI3K/AKT and MAPK signaling pathways [2].
Due to the tricyclic phenothiazine core, this compound is highly hydrophobic and virtually insoluble in aqueous solutions. Consequently, preparing a stable, homogenous stock solution requires the use of an organic vehicle—most commonly Dimethyl Sulfoxide (DMSO). The critical challenge in this protocol is achieving complete dissolution without introducing solvent-induced cytotoxicity or triggering compound precipitation upon introduction to aqueous cell culture media.
Physicochemical Properties
Before initiating the protocol, it is essential to review the physicochemical constraints of the compound to ensure proper handling and storage [1].
Property
Value / Description
Compound Name
1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone
CAS Number
23503-69-7
Molecular Formula
C15H13NOS2
Molecular Weight
287.4 g/mol
Appearance
Solid powder
Primary Solvent
100% Anhydrous, Sterile-Filtered DMSO
Aqueous Solubility
Insoluble
Storage (Solid)
+4°C to +25°C, desiccated and protected from light
Storage (Solution)
-20°C to -80°C, single-use aliquots, protected from light
Experimental Protocol: Master Stock Preparation
The following protocol details the creation of a 10 mM or 20 mM Master Stock solution.
Step 1: Equilibration and Weighing
Action: Allow the lyophilized compound vial to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes before opening. Weigh the desired mass using a microbalance.
Causality: Phenothiazine powders are prone to absorbing atmospheric moisture. Opening a cold vial introduces condensation, which can hydrolyze the compound or reduce its solubility in DMSO.
Step 2: Dissolution in Anhydrous DMSO
Action: Add the calculated volume of ≥99.9% anhydrous, cell-culture grade, sterile-filtered DMSO directly to the vial.
Causality: Standard laboratory DMSO rapidly absorbs water from the air. Hydrated DMSO will cause the highly lipophilic phenothiazine to precipitate instantly. Using sterile-filtered DMSO eliminates the need to push the final solution through a syringe filter, which often results in compound loss due to non-specific binding to the filter membrane.
Step 3: Homogenization
Action: Vortex the solution for 60 seconds. If particulates remain, sonicate in a room-temperature water bath for 5–10 minutes.
Causality: Sonication disrupts intermolecular crystalline bonds, ensuring the compound is fully solvated. Do not use a heated bath, as phenothiazines can degrade under thermal stress.
Step 4: Aliquotting and Storage
Action: Dispense the master stock into 50 µL or 100 µL single-use aliquots using amber microcentrifuge tubes. Store immediately at -20°C or -80°C.
Causality: Phenothiazines are notoriously photosensitive and will undergo photo-oxidation (often turning pink or brown) if exposed to ambient light. Furthermore, repeated freeze-thaw cycles drive the compound out of solution, altering the true molarity of the stock. Single-use aliquots prevent this degradation.
Figure 1: Step-by-step workflow for the preparation and storage of phenothiazine stock solutions.
Experimental Protocol: Working Solution & Media Dilution
To introduce the compound to cultured cells (e.g., human fibroblast-like synoviocytes or cancer cell lines), the Master Stock must be diluted. Crucially, the final concentration of DMSO in the cell culture well must not exceed 0.1% (v/v). Concentrations above 0.1% have been empirically shown to induce caspase-3 cleavage, mitochondrial damage, and significant artifactual cytotoxicity [3].
Step 1: Intermediate Serial Dilution (in 100% DMSO)
Action: Perform all serial dilutions to create your concentration gradient in 100% DMSO before adding any aqueous media.
Causality: Diluting a concentrated hydrophobic stock directly into aqueous media causes localized "solvent shock," leading to micro-precipitation of the drug. By creating an intermediate stock (e.g., 1000× the final desired concentration) in pure DMSO, you ensure the compound remains fully solvated.
Step 2: Final Aqueous Dilution (1:1000)
Action: Pre-warm the complete cell culture media to 37°C. Add 1 µL of the 1000× DMSO working solution dropwise to 999 µL of the pre-warmed media while vortexing gently.
Causality: Rapid mixing into warm media ensures the compound disperses evenly and binds to carrier proteins (like BSA in fetal bovine serum) before it has a chance to precipitate.
Step 3: Self-Validating System (Vehicle Control)
Action: Every experimental plate must include a Vehicle Control well containing 0.1% DMSO in media (without the compound).
Causality: This creates a self-validating assay. If the Vehicle Control exhibits a >5% reduction in cell viability compared to an untreated (media-only) control, the assay must be discarded. This indicates that the observed cellular phenotype is driven by solvent toxicity or evaporation, rather than the phenothiazine derivative.
Quantitative Dilution Scheme (Targeting 0.1% Final DMSO)
Desired Final Assay Conc.
1000× DMSO Working Stock
Volume of 1000× Stock
Volume of Culture Media
Final DMSO %
10 µM
10 mM
1.0 µL
999 µL
0.1%
5 µM
5 mM
1.0 µL
999 µL
0.1%
1 µM
1 mM
1.0 µL
999 µL
0.1%
Vehicle Control
100% DMSO (No Drug)
1.0 µL
999 µL
0.1%
Mechanistic Pathway Visualization
When 1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone is successfully delivered to the intracellular environment without precipitating, it can engage its polypharmacological targets. The diagram below illustrates the established signaling cascades modulated by phenothiazine derivatives in in vitro models [2].
Figure 2: Putative cellular targets of phenothiazine derivatives in in vitro models.
Troubleshooting & Best Practices
Cloudy Media / Micro-precipitation: If the culture media turns cloudy upon the addition of the 1000× stock, the compound has precipitated. Solution: Ensure the media is pre-warmed to 37°C. If precipitation persists, the compound may require a lower final assay concentration or the addition of a surfactant (e.g., 0.05% Tween-80), provided the cell line can tolerate it.
Color Change in Stock: If the DMSO stock turns pink, yellow, or brown, photo-oxidation has occurred. Solution: Discard the aliquot. Always use amber tubes and perform dilutions under low-light conditions.
Edge Effects in 96-Well Plates: DMSO can increase the evaporation rate of media in the outer wells of a microplate, artificially concentrating the drug and the solvent. Solution: Fill the outer perimeter wells of the 96-well plate with sterile PBS and only use the inner 60 wells for the assay.
References
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 23503-69-7, 1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone." PubChem. Available at:[Link]
Manoharan GB, Okutachi S, Abankwa D. "Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells." PLoS One. 2022; 17(5):e0268635. Available at:[Link]
Gallardo-Villagrán M, Paulus L, Leger DY, Therrien B, Liagre B. "Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes." Molecules. 2022; 27(14):4472. Available at:[Link]
Method
Application Notes & Protocols: 1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone in Organic Electronics
Prepared by: Senior Application Scientist, Gemini Division Abstract This document provides a detailed technical guide on the prospective applications of 1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone, a specialized ph...
This document provides a detailed technical guide on the prospective applications of 1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone, a specialized phenothiazine derivative, in the field of organic electronics, with a specific focus on Organic Light-Emitting Diodes (OLEDs). While direct applications of this specific molecule are not yet extensively documented in peer-reviewed literature, this guide extrapolates from the well-established properties of the phenothiazine scaffold to propose and rationalize its use as a functional material. We present the scientific rationale, hypothetical performance metrics, and detailed experimental protocols for its synthesis, device fabrication, and characterization. This guide is intended for researchers and scientists engaged in the development of novel materials for next-generation electronic displays and lighting.
Introduction: The Phenothiazine Scaffold in Optoelectronics
Phenothiazine (PTZ) has emerged as a cornerstone in the design of functional organic materials due to its exceptional optoelectronic characteristics.[1][2] As an electron-rich heterocyclic compound, it possesses a non-planar "butterfly" conformation that effectively hinders intermolecular π-π stacking, mitigating aggregation-caused quenching and promoting morphological stability in thin films.[3][4] Its ability to form stable radical cations at low oxidation potentials makes it an excellent hole-transporting moiety.[4] Consequently, PTZ derivatives have been successfully implemented as hole transport materials (HTMs) in OLEDs, sensitizers in solar cells, and critically, as donor units in advanced thermally activated delayed fluorescence (TADF) emitters that enable OLEDs to achieve nearly 100% internal quantum efficiency.[3][5][6]
This guide focuses on the specific derivative, 1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone. We will dissect its molecular structure to postulate its potential roles and provide actionable protocols for its validation.
Molecular Structure and Functional Rationale
The potential of 1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone stems from the synergistic interplay of its three key structural components.
Caption: Key components of the target molecule.
Phenothiazine (PTZ) Core : This serves as the foundational block, providing inherent hole-transport capabilities and a strong electron-donating character essential for optoelectronic activity.[2][4]
2-(Methylthio) Group (-SCH₃) : As an electron-donating group (EDG) attached to the aromatic ring, the methylthio substituent is expected to raise the energy of the Highest Occupied Molecular Orbital (HOMO), which can improve charge injection from the anode and enhance the overall donor strength of the molecule.
10-(Acetyl) Group (-C(O)CH₃) : This N-acetyl group is a critical modulator. As an electron-withdrawing group (EWG), it pulls electron density from the nitrogen atom. This has two major consequences:
Electronic Tuning : It lowers the HOMO energy level compared to N-alkyl or N-aryl phenothiazines, offering a pathway to fine-tune the energy level alignment within a device stack.[7]
Steric Effects : The acetyl group introduces steric hindrance that can influence molecular packing and the dihedral angle of the PTZ "butterfly" structure, potentially enhancing film morphology and thermal stability.[8]
Proposed Application I: Hole Transport Material (HTM)
Causality : The intrinsic hole-transporting nature of the PTZ core, combined with the energy-level tuning afforded by the N-acetyl group, makes 1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone a promising candidate for a Hole Transport Layer (HTL) or Hole Injection Layer (HIL) in OLEDs. A well-matched HOMO level is critical for reducing the energy barrier for hole injection from the anode (typically Indium Tin Oxide, ITO) to the emissive layer, leading to lower turn-on voltages and higher device efficiency.[7] The non-planar structure is also expected to contribute to a high glass transition temperature (Tg), a key indicator of morphological stability and device longevity.
The PTZ core has a high HOMO, but the N-acetyl group significantly lowers it, bringing it into a range suitable for matching with ITO and common emitters.
LUMO Level
-2.1 to -2.3 eV
-2.4 eV
The LUMO is primarily influenced by the PTZ aromatic system and is less affected by the substituents.
Band Gap (Eg)
~3.0 eV
~3.0 eV
The optical band gap is expected to be wide enough to prevent absorption in the visible range, ensuring transparency.
Hole Mobility (μh)
> 10⁻⁵ cm² V⁻¹ s⁻¹
10⁻³ to 10⁻⁴ cm² V⁻¹ s⁻¹
PTZ derivatives are known for good hole mobility.[3] The butterfly structure should facilitate sufficient orbital overlap for charge hopping.
Glass Transition (Tg)
> 120 °C
96 °C
The rigid, bulky, and non-planar structure should lead to a high Tg, indicating excellent thermal and morphological stability.
Protocol 1: Validation as a Hole Transport Material
This protocol describes the fabrication of a standard multi-layer green fluorescent OLED to evaluate the performance of the target compound as an HTL.
Caption: Workflow for OLED device fabrication.
A. Substrate Preparation:
Pattern Indium Tin Oxide (ITO) coated glass substrates using photolithography and acid etching.
Sequentially clean the substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
Dry the substrates in an oven at 120 °C for 30 minutes.
Immediately before use, treat the ITO surface with UV-Ozone for 10 minutes to increase its work function and improve hole injection.
B. Solution Preparation:
Prepare a 10 mg/mL solution of 1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone in a suitable solvent (e.g., chlorobenzene or toluene).
Prepare a 15 mg/mL solution for the emissive layer (EML), for example, a host-dopant system like TCTA (4,4′,4″-tris(carbazol-9-yl)triphenylamine) doped with 8% Ir(ppy)₃ (tris(2-phenylpyridine)iridium(III)).
C. Device Fabrication (via Spin-Coating):
Transfer the cleaned ITO substrate to a nitrogen-filled glovebox.
Spin-coat the target compound solution onto the ITO substrate at 3000 rpm for 40 seconds to form a ~35 nm thick HTL.
Anneal the substrate at 90 °C for 10 minutes to remove residual solvent.
Spin-coat the EML solution on top of the HTL at 2500 rpm for 40 seconds to form a ~40 nm layer. Anneal at 70 °C for 10 minutes.
D. Evaporation of Subsequent Layers:
Transfer the substrate to a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).
Deposit a 30 nm thick electron transport layer (ETL), such as TPBi (1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene), at a rate of 1 Å/s.
Deposit a 1 nm thick electron injection layer (EIL) of Lithium Fluoride (LiF) at 0.1 Å/s.
Deposit a 100 nm thick Aluminum (Al) cathode at a rate of 5 Å/s.
E. Encapsulation and Characterization:
Encapsulate the device using a glass lid and UV-cured epoxy resin to prevent degradation from air and moisture.
Characterize the device's current density-voltage-luminance (J-V-L) properties using a source meter and a spectroradiometer.
Calculate the external quantum efficiency (EQE), power efficiency, and current efficiency from the measured data.
Proposed Application II: Donor Moiety for TADF Emitters
Causality : The development of high-efficiency OLEDs relies on harvesting both singlet (25%) and triplet (75%) excitons. TADF materials achieve this by enabling an efficient up-conversion of triplet excitons to singlets via Reverse Intersystem Crossing (RISC).[5][9] This process requires a small energy gap between the lowest singlet (S₁) and triplet (T₁) states (ΔE_ST < 0.2 eV). Such a small gap is typically achieved in donor-acceptor (D-A) molecules where the HOMO is localized on the donor and the LUMO on the acceptor, leading to spatially separated frontier molecular orbitals.[10]
The 2-(methylthio)phenothiazine unit is a potent electron donor. While the N-acetyl group diminishes the donating strength of the nitrogen atom, the overall moiety remains a strong donor. We propose that 1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone can serve as a precursor to be coupled with a strong acceptor (e.g., a triazine, benzophenone, or dibenzothiophene-S,S-dioxide derivative) via standard cross-coupling reactions to form a novel D-A type TADF emitter.
Device Architecture for a TADF OLED
Caption: Typical device stack for a TADF OLED.
Key Experimental Protocols
Protocol 2: Synthesis of 1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone
This protocol is adapted from general procedures for the N-acetylation of phenothiazines.[11][12]
In a round-bottom flask under a nitrogen atmosphere, dissolve 1.0 g of 2-(Methylthio)-10H-phenothiazine in 20 mL of dry DCM.
Add 1.5 equivalents of pyridine to the solution and cool the flask to 0 °C in an ice bath.
Slowly add 1.2 equivalents of acetic anhydride dropwise to the stirred solution.
Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by adding 20 mL of deionized water.
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
C. Purification:
Purify the crude product by column chromatography on silica gel, using a hexane:ethyl acetate gradient (e.g., starting from 95:5) as the eluent.
Combine the fractions containing the pure product and evaporate the solvent to yield a solid.
Further purify by recrystallization from a suitable solvent system (e.g., ethanol/hexane) if necessary.
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Conclusion and Future Perspectives
1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone stands as a molecule of significant, albeit currently unexplored, potential in organic electronics. Its tailored electronic structure, balancing the electron-donating PTZ core with a modulating N-acetyl group, makes it a compelling candidate for a high-performance hole transport material. The protocols outlined in this document provide a clear roadmap for synthesizing this compound and validating its function within a standard OLED architecture.
Furthermore, its utility as a synthetic intermediate for creating more complex donor-acceptor TADF emitters represents a promising avenue for future research. The systematic investigation of this and related N-acylated phenothiazine derivatives could unlock new material design strategies for enhancing the efficiency, stability, and cost-effectiveness of next-generation OLED technologies.
References
Hu, T. et al. (2020). Thermally activated delayed fluorescent phenothiazine–dibenzo[a,j]phenazine–phenothiazine triads exhibiting tricolor-changing mechanochromic luminescence. Chemical Science. [Link]
Hu, T. et al. (2020). Thermally activated delayed fluorescent phenothiazine–dibenzo[a,j]phenazine–phenothiazine triads exhibiting tricolor-changing mechanochromic luminescence. PMC. [Link]
Lima, J. C. et al. (2021). Study of the thermally-activated delayed fluorescence (TADF) mechanism of phenothiazine–dibenzothiophene-S,S-dioxide electron donor–acceptor dyads using steady-state and time-resolved optical and electron paramagnetic resonance spectroscopies. Chemical Science. [Link]
Thomas, K. R. J. et al. (2021). Phenothiazine Functional Materials for Organic Optoelectronic Applications. ResearchGate. [Link]
Gómez-Córdova, J. et al. (2024). Exploring the Theoretical Foundations of Thermally Activated Delayed Fluorescence (TADF) Emission: A Comprehensive TD-DFT Study on Phenothiazine Systems. PubMed. [Link]
Thomas, K. R. J. et al. (2021). Phenothiazine functional materials for organic optoelectronic applications. Physical Chemistry Chemical Physics. [Link]
Kim, J. Y. et al. (2011). Highly Efficient New Hole Injection Materials for OLEDs Based on Dimeric Phenothiazine and Phenoxazine Derivatives. The Journal of Physical Chemistry C. [Link]
Miao, J. et al. (2019). Phenothiazinen-Dimesitylarylborane-Based Thermally Activated Delayed Fluorescence: High-Performance Non-doped OLEDs With Reduced Efficiency Roll-Off at High Luminescence. Frontiers in Chemistry. [Link]
Rakstys, K. et al. (2020). Phenothiazine-Based Hole Transport Materials for Perovskite Solar Cells. ACS Omega. [Link]
Sasi, S. et al. (2022). Solution-processable phenothiazine and phenoxazine substituted fluorene cored nanotextured hole transporting materials for achieving high-efficiency OLEDs. Journal of Materials Chemistry C. [Link]
Rakstys, K. et al. (2020). Phenothiazine-Based Hole Transport Materials for Perovskite Solar Cells. ACS Omega. [Link]
Kumar, N. et al. (2011). Novel phenothiazine analogous: Synthesis and a new perceptivity into their antioxidant potential. Der Pharma Chemica. [Link]
Sharma, S. et al. (2020). Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities. AIP Conference Proceedings. [Link]
Fun, H.-K. et al. (2013). 1-(10H-phenothiazin-10-yl)ethanone. Acta Crystallographica Section E. [Link]
Using 1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone as a precursor for phenothiazine dyes
Application Note: 1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone as a Strategic Precursor in Advanced Phenothiazine Dye Synthesis Executive Summary & Mechanistic Rationale Phenothiazine derivatives have emerged as hig...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: 1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone as a Strategic Precursor in Advanced Phenothiazine Dye Synthesis
Executive Summary & Mechanistic Rationale
Phenothiazine derivatives have emerged as highly efficient electron-donating cores for Donor-π-Acceptor (D-π-A) dyes, widely utilized in dye-sensitized solar cells (DSSCs), photoredox catalysis, and biological imaging[1]. However, the raw phenothiazine core is notoriously susceptible to premature oxidation and non-selective electrophilic aromatic substitution.
As a Senior Application Scientist, I frequently observe researchers struggling with low yields and complex purification pipelines when attempting to functionalize unprotected phenothiazines. The strategic use of 1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone (also known as 10-acetyl-2-(methylthio)phenothiazine) elegantly solves these synthetic bottlenecks.
The Causality Behind the Precursor Design:
N-Acetylation as a Protective Shield: The acetyl group at the N-10 position acts as an electron-withdrawing moiety. By delocalizing the nitrogen's lone pair, it significantly raises the oxidation potential of the molecule, preventing the formation of radical cations during harsh electrophilic reactions (such as Vilsmeier-Haack formylation)[2]. Furthermore, it sterically and electronically directs subsequent substitutions exclusively to the C-3 and C-7 positions.
The 2-Methylthio Auxochromic Effect: The -SCH₃ group breaks the symmetry of the phenothiazine core. Sulfur, being polarizable, extends the π-conjugation and acts as a strong auxochrome. This lowers the HOMO-LUMO gap, inducing a critical bathochromic (red) shift in the absorption spectrum, which is essential for harvesting visible light[1].
Synthetic Workflows & Pathway Visualization
The transformation of this protected precursor into a functional D-π-A dye requires a highly controlled, sequential deprotection and functionalization strategy. The workflow below illustrates the optimal synthetic pipeline.
Synthetic workflow from acetylated precursor to D-π-A phenothiazine dyes.
Step-by-Step Experimental Protocols
The following protocols are engineered as self-validating systems. Each step includes specific in-process checks to ensure structural integrity before proceeding.
Objective: Introduce an aldehyde group at C-3 to serve as the π-bridge anchor.
Reagent Preparation: In a flame-dried, argon-purged Schlenk flask, add 5.0 mL of anhydrous N,N-dimethylformamide (DMF). Cool to 0 °C using an ice bath.
Vilsmeier Complex Formation: Dropwise, add 1.5 equivalents of Phosphorus oxychloride (POCl₃). Causality: This exothermic step generates the highly electrophilic chloromethyleneiminium ion. Stir for 30 minutes at 0 °C until the solution turns pale yellow.
Substrate Addition: Dissolve 1.0 equivalent of 1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone in 3.0 mL of dry DMF. Add this dropwise to the Vilsmeier complex[3].
Reaction: Elevate the temperature to 80 °C and stir for 4 hours. The N-acetyl group prevents the nitrogen from reacting, forcing the electrophile to attack the para-position (C-3)[4].
Workup & Validation: Pour the mixture over crushed ice and neutralize with saturated sodium acetate to hydrolyze the iminium intermediate into the aldehyde. Extract with Ethyl Acetate (3x).
Self-Validation: TLC (Hexane:EtOAc 3:1) will show the disappearance of the precursor (
Rf
~0.7) and the emergence of a highly UV-active spot (
Rf
~0.4). ¹H NMR will reveal a distinct aldehyde proton singlet near
δ
9.8 ppm.
Protocol B: Acetyl Deprotection & N-Alkylation
Objective: Remove the protective acetyl group and introduce an alkyl chain to prevent dye aggregation.
Deprotection: Dissolve the formylated intermediate in ethanol. Add an excess of aqueous Potassium Hydroxide (KOH, 5 eq) and reflux for 2 hours. Extract with dichloromethane and dry over anhydrous Na₂SO₄.
Alkylation: Transfer the deprotected intermediate to a dry flask with DMF. Cool to 0 °C and add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) to deprotonate the N-H.
Chain Addition: Add 1.5 equivalents of an alkyl bromide (e.g., 1-bromohexane) and stir at room temperature for 5 hours[3]. Causality: Alkyl chains (hexyl, octyl) protrude perpendicularly from the phenothiazine plane. This steric bulk is mandatory to prevent π-π stacking of the dye molecules on the TiO₂ surface, which would otherwise cause non-radiative charge recombination and kill device efficiency[1].
Self-Validation: In ¹H NMR, the sharp singlet of the acetyl methyl group (
δ
~2.1 ppm) must completely disappear, replaced by a multiplet of aliphatic protons (
δ
0.8–1.8 ppm)[3].
Protocol C: Knoevenagel Condensation
Objective: Attach the electron-accepting/anchoring group.
Reaction: Dissolve the N-alkylated aldehyde (1.0 eq) and cyanoacetic acid (1.5 eq) in a 1:1 mixture of Acetonitrile and Ethanol. Add 3 drops of piperidine as a catalytic base[1].
Condensation: Reflux the mixture for 6 hours under an inert atmosphere. Causality: Piperidine deprotonates the active methylene of cyanoacetic acid. The resulting carbanion attacks the aldehyde, followed by dehydration to form a conjugated double bond.
Workup & Validation: Cool to room temperature and acidify with 1M HCl to precipitate the dye. Filter and wash with cold water and ethanol.
Self-Validation: The color of the solution will dramatically shift from yellow to deep red/purple. ¹H NMR will show the disappearance of the aldehyde proton and the appearance of a vinylic proton singlet at
δ
~8.2 ppm.
Photophysical Mechanism & Quantitative Data
Once synthesized, the D-π-A dye operates via an intramolecular charge transfer (ICT) mechanism upon photoexcitation. The 2-methylthio group enriches the electron density of the donor, pushing electrons through the methine bridge into the cyanoacrylic acid acceptor, which subsequently injects them into the semiconductor.
Electron transfer pathway in D-π-A dyes derived from 2-(methylthio)phenothiazine.
Table 1: Photophysical and Electrochemical Properties of Thiophenothiazine-Derived Dyes
The table below summarizes the impact of N-alkylation chain length on the photophysical properties of dyes synthesized from this precursor class (Data adapted from[1]).
Dye Derivative
N-Alkyl Chain
Absorption Max (
λmax
, nm)
Molar Extinction Coeff. (
ϵ
, M⁻¹cm⁻¹)
HOMO (V vs NHE)
LUMO (V vs NHE)
Photocatalytic H₂ Evolution (µmol/h)
UP1
Butyl (-C₄H₉)
435
21,500
+0.85
-1.25
145
UP2
Pentyl (-C₅H₁₁)
440
23,200
+0.84
-1.26
160
UP3
Hexyl (-C₆H₁₃)
455
25,100
+0.82
-1.28
185
Key Insight: Increasing the aliphatic chain length on the nitrogen (post-deacetylation) expands the spectral response from 430 nm to 455 nm and significantly boosts the hydrogen evolution rate by suppressing intermolecular excimer formation and dye aggregation[1].
References
Electronic Supplementary Information Visible light induced hydrogen production over thiophenothiazine-based dye sensitized TiO2. RSC.org. Available at:[Link]
Visible light induced hydrogen production over thiophenothiazine-based dye sensitized TiO2 photocatalyst in neutral water. ResearchGate. Available at:[Link]
Synthesis and Biological Investigation of Phenothiazine-Based Benzhydroxamic Acids as Selective Histone Deacetylase 6 Inhibitors. ACS Publications. Available at:[Link]
Investigational In Vivo Dosing Guidelines for 1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone in Murine Models
Executive Summary & Scientific Rationale 1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone (commonly referred to as 10-acetyl-2-methylthiophenothiazine, CAS 23503-69-7) is a highly lipophilic phenothiazine derivative. Wh...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Scientific Rationale
1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone (commonly referred to as 10-acetyl-2-methylthiophenothiazine, CAS 23503-69-7) is a highly lipophilic phenothiazine derivative. While it is primarily utilized as a critical synthetic intermediate in the manufacturing of antipsychotic agents such as mesoridazine and thioridazine[1][2], it holds significant investigational value in preclinical murine models. Researchers utilize this compound to evaluate prodrug kinetics, baseline central nervous system (CNS) penetration, and structure-toxicity relationships prior to further chemical derivatization.
Mechanistic Rationale: The N10-acetylation of the phenothiazine core fundamentally alters the molecule's physicochemical profile. By capping the basic secondary amine, the molecule is prevented from ionizing at physiological pH (7.4). This drastically increases its lipophilicity and alters its blood-brain barrier (BBB) permeability compared to the free amine[3]. In vivo, the acetyl group is susceptible to cleavage by hepatic amidases, releasing 2-methylthiophenothiazine, which subsequently undergoes CYP450-mediated sulfoxidation to yield active, mesoridazine-like metabolites[2].
Physicochemical Profiling & Formulation Strategy
Due to its extreme lipophilicity and negligible aqueous solubility, formulating 10-acetyl-2-methylthiophenothiazine for intravenous (IV) or per os (PO) administration requires a robust co-solvent or lipid-based vehicle system[4]. Attempting to dose this compound in pure aqueous suspensions will result in erratic gastrointestinal absorption and fatal micro-embolisms if administered intravenously.
Causality Note: Phenothiazines are notorious for non-specific binding to plasticware. All formulations should be prepared in glass vials, and dosing should occur immediately after preparation to prevent concentration loss.
Table 1: Formulation Matrix for Murine Administration
Parameter
Intravenous (IV) Dosing
Oral (PO) Gavage Dosing
Target Dose Range
2.0 – 5.0 mg/kg
10.0 – 25.0 mg/kg
Optimal Vehicle
5% DMSO, 40% PEG400, 55% Saline
0.1 M Acetate Buffer (pH 4.8) with 0.05% Tween 20
Preparation Method
Dissolve API in DMSO, add PEG400, vortex for 2 min. Slowly add saline while sonicating to prevent precipitation.
Suspend API in Tween 20, gradually add acetate buffer under continuous homogenization.
Max Dosing Volume
5 mL/kg (Administered via tail vein)
10 mL/kg (Administered via oral gavage)
In Vivo Dosing & Experimental Protocols
Protocol A: Pharmacokinetic (PK) Profiling
Objective: To determine the systemic exposure, clearance, and metabolic conversion of the N-acetyl prodrug to its active free-amine form[5].
Animal Preparation: Fast male C57BL/6 or ICR mice (8-10 weeks old, 20-25g) for 12 hours prior to PO dosing. IV cohorts may remain fed.
Administration: Administer the formulated test article via the lateral tail vein (IV) or oral gavage (PO).
Serial Sampling: Collect 50 µL of blood via submandibular bleed or tail snip at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose[4].
Plasma Isolation: Collect blood into K2-EDTA coated tubes. Centrifuge immediately at 3,000 × g for 10 minutes at 4°C. Transfer plasma to low-bind Eppendorf tubes and store at -80°C.
Objective: Phenothiazines exhibit potent antidopaminergic (D2) and anticholinergic activities, often resulting in catalepsy, sedation, and motor impairment[6]. The Modified Irwin Test systematically quantifies these neurobehavioral effects under ICH S7A guidelines[7][8][9].
Baseline Assessment: Acclimate mice to the observation arena for 30 minutes. Record baseline scores for spontaneous locomotion, palpebral closure, and righting reflex.
Dosing & Vehicle Control: Administer the test article (PO: 10, 25, and 50 mg/kg). A vehicle-only control group is mandatory to ensure that any observed sedation is drug-induced and not an artifact of the PEG400/DMSO vehicle.
Observation Windows: Evaluate animals at 15, 30, 60, 120 minutes, and 24 hours post-dose[8].
Scoring: Grade autonomic (e.g., salivation, piloerection), somatic (e.g., catalepsy, limb traction), and neurophysiological (e.g., tremor, convulsions) parameters on a standardized 0-4 scale[9].
Data Presentation & Study Design
Table 2: Recommended Murine Dosing Regimens & Sampling Windows
Study Type
Route
Dose (mg/kg)
Group Size (n)
Key Endpoints / Sampling Times
PK (Absolute Bioavailability)
IV
2.0
4
T½, CL, Vd, AUC (0.25h - 24h)
PK (Oral Absorption)
PO
10.0
4
Cmax, Tmax, AUC, %F (0.25h - 24h)
CNS Safety (Irwin Test)
PO
10, 25, 50
6 / dose
Catalepsy, Sedation, Tremor (0.25h - 24h)
Vehicle Control
PO
0
6
Baseline behavioral normalization
Mechanistic & Workflow Visualizations
Fig 1. Predicted in vivo metabolic pathway of 10-acetyl-2-methylthiophenothiazine in mice.
Fig 2. Comprehensive in vivo workflow for PK and CNS safety pharmacology assessments in mice.
Bioanalytical Considerations (LC-MS/MS)
To accurately quantify the pharmacokinetics, plasma samples must undergo protein precipitation using 3 volumes of acetonitrile containing 0.1% formic acid. This disrupts the high plasma-protein binding characteristic of phenothiazines. Chromatographic separation should be achieved using a C18 column with a mobile phase containing difluoroacetic acid or formic acid to improve peak shape and ionization efficiency for basic phenothiazine derivatives[3]. The LC-MS/MS method must be multiplexed to monitor both the parent N-acetyl compound and the deacetylated 2-methylthiophenothiazine metabolite simultaneously.
References
Vardanyan, R. S., & Hruby, V. J. (2006). Synthesis of Essential Drugs - 1st Edition. Elsevier Science. URL: [Link]
Onoue, S., et al. (2013). Photosafety Screening of Phenothiazine Derivatives With Combined Use of Photochemical and Cassette-Dosing Pharmacokinetic Data. Toxicological Sciences, Oxford Academic. URL: [Link]
ICH Expert Working Group. (2000). ICH S7A Safety Pharmacology Studies for Human Pharmaceuticals. European Medicines Agency / ICH. URL: [Link]
Bespalov, A., et al. (2024). A Systematic Assessment of Robustness in CNS Safety Pharmacology. bioRxiv. URL: [Link]
Cho, et al. (2025). Single-Dose Oral Administration of Theophylline in Institute of Cancer Research Mice. Preventive Nutrition and Food Science. URL: [Link]
National Centre for the Replacement, Refinement and Reduction of Animals in Research (NC3Rs). (2016). Animal models for CNS safety pharmacology under the spotlight. URL: [Link]
Amaral, L., et al. (2014). Reduced Emergence of Isoniazid Resistance with Concurrent Use of Thioridazine against Acute Murine Tuberculosis. Antimicrobial Agents and Chemotherapy, ASM Journals. URL: [Link]
Improving reaction yield in 1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone synthesis
Welcome to the Synthesis & Scale-Up Support Center. This guide is engineered for drug development professionals and synthetic chemists working on the functionalization of phenothiazine derivatives.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Synthesis & Scale-Up Support Center. This guide is engineered for drug development professionals and synthetic chemists working on the functionalization of phenothiazine derivatives. Specifically, this module addresses the synthesis of 1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone (also known as 10-acetyl-2-methylthiophenothiazine), a critical intermediate in the production of neuroleptic agents such as Mesoridazine[1].
Due to the unique electronic and steric properties of the phenothiazine core, N-acetylation often presents significant challenges. This guide synthesizes field-proven troubleshooting strategies, quantitative optimization data, and a validated protocol to ensure high-yield, reproducible results.
Section 1: Troubleshooting & FAQs
Q1: My reaction stalls at 40-50% conversion even with an excess of acetic anhydride. Why is the N-acetylation so sluggish?Root Cause (Causality): The nitrogen atom at the 10-position of the phenothiazine core is highly sterically hindered by the two rigid, flanking aromatic rings. Furthermore, the lone pair of electrons on the nitrogen is delocalized into the aromatic
π
-system and the transannular sulfur atom, significantly reducing its nucleophilicity[2]. Standard room-temperature acylation is kinetically unfavorable.
Solution: You must use forcing conditions. We recommend using acetic anhydride as both the reagent and the solvent to drive the equilibrium forward[3]. Elevate the temperature to reflux (~105 °C) and introduce a nucleophilic catalyst such as pyridine or 4-Dimethylaminopyridine (DMAP). Pyridine forms a highly reactive N-acetylpyridinium intermediate that effectively overcomes the steric barrier of the phenothiazine core.
Q2: I am observing a highly polar byproduct on my TLC plates. LC-MS indicates a mass shift of[M+16]. What is this, and how do I prevent it?Root Cause: The +16 Da mass shift indicates S-oxidation, resulting in the formation of a sulfoxide[4]. Phenothiazines—particularly those bearing electron-donating groups like the 2-methylthio substituent—are exceptionally susceptible to oxidation by atmospheric oxygen or trace peroxides found in ethereal solvents.
Solution: The reaction must be treated as strictly air-sensitive.
Degas all reagents and solvents (including acetic anhydride and pyridine) via sparging with inert gas (N₂ or Argon) prior to use.
Maintain a strict inert atmosphere throughout the heating and reflux periods.
Avoid using older batches of ether-based solvents during your aqueous workup, as they may contain trace peroxides.
Q3: NMR analysis of my isolated product shows an acetyl singlet at ~2.5 ppm, but the phenothiazine N-H proton is still present at ~8.5 ppm. Did the reaction fail?Root Cause: Yes, the desired N-acetylation failed, and you have inadvertently performed a C-acylation (Friedel-Crafts acylation). If your glassware was contaminated with Lewis acids (e.g., trace metals, AlCl₃, FeCl₃) or if you utilized strongly acidic conditions, the acetylium ion will attack the electron-rich aromatic ring at the 3- or 7-position (para to the nitrogen) rather than the sterically hindered 10-position nitrogen[5].
Solution: Ensure strictly basic or neutral conditions. Use pyridine or triethylamine to scavenge any generated acetic acid and to direct the reaction toward kinetic N-acylation rather than thermodynamic C-acylation[6].
Section 2: Quantitative Data & Condition Optimization
To illustrate the impact of reaction parameters on the yield and purity of 1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone, review the optimization matrix below. This data demonstrates why high-temperature, base-catalyzed, and oxygen-free conditions are mandatory.
Entry
Reagents / Catalyst
Temperature
Atmosphere
Conversion (%)
Major Impurity Profile
1
Ac₂O (1.5 eq), DCM
25 °C
Ambient
< 10%
Unreacted Starting Material
2
Ac₂O (5.0 eq), Pyridine
25 °C
Ambient
45%
Unreacted Starting Material
3
Ac₂O (Excess), Pyridine
105 °C (Reflux)
Ambient
78%
Sulfoxide Byproduct (~15%)
4
Ac₂O (Excess), Pyridine
105 °C (Reflux)
N₂ (Degassed)
> 95%
None (Trace SM)
5
AcCl (1.2 eq), AlCl₃
0 °C to 25 °C
N₂
0% (Target)
3-Acetyl / 7-Acetyl derivatives
Section 3: Mechanistic Pathway Visualization
The following diagram maps the divergent reaction pathways based on the chemical environment, illustrating the critical need for optimized conditions to prevent side-product formation.
Mechanistic divergence in the acetylation of 2-(methylthio)phenothiazine based on conditions.
Section 4: Validated Experimental Protocol
Synthesis of 1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone
Self-Validating System Note: This protocol utilizes a high-temperature, base-catalyzed approach under an inert atmosphere. The sequential washing steps in the workup are specifically designed to self-correct for residual pyridine and acetic acid, ensuring the crude material is primed for immediate recrystallization[1][3].
Materials Required:
2-(Methylthio)-10H-phenothiazine (Substrate)
Acetic Anhydride (Ac₂O) - Reagent grade, freshly opened
Pyridine - Anhydrous
Ethyl Acetate (EtOAc) and Deionized Water
Nitrogen (N₂) or Argon gas line
Step-by-Step Procedure:
Preparation & Purging: To an oven-dried, 3-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(Methylthio)-10H-phenothiazine (1.0 equivalent). Seal the system with rubber septa and purge the flask with N₂ for 15 minutes to displace all oxygen.
Reagent Addition: Via a dry syringe, add anhydrous pyridine (approx. 1.5 mL per mmol of substrate) followed by acetic anhydride (10.0 equivalents). The massive excess of acetic anhydride acts as both the reactant and a co-solvent to drive the sterically hindered equilibrium forward[3].
Heating: Gradually heat the reaction mixture to 105 °C using a temperature-controlled heating mantle. Maintain continuous, vigorous stirring and a positive pressure of N₂.
Reaction Monitoring: After 3 hours, sample the reaction. Quench a 50 µL aliquot in 1 mL of saturated aqueous NaHCO₃ and extract with 1 mL of EtOAc. Analyze the organic layer via TLC (Hexanes:EtOAc 8:2). The target N-acetylated product will appear as a distinct, less polar spot compared to the starting material.
Quenching: Once complete conversion is confirmed via TLC, remove the heat source and allow the flask to cool to room temperature. Slowly pour the reaction mixture into a large beaker containing crushed ice and deionized water (approx. 10x the reaction volume) while stirring vigorously. This step safely hydrolyzes the excess acetic anhydride into water-soluble acetic acid.
Isolation & Washing: Extract the aqueous mixture with EtOAc (3 x 50 mL). To ensure high purity, wash the combined organic layers sequentially with:
1M HCl (2 x 50 mL) to protonate and remove residual pyridine.
Saturated aqueous NaHCO₃ (2 x 50 mL) to neutralize and remove residual acetic acid.
Brine (1 x 50 mL) to remove excess water.
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be recrystallized from boiling ethanol to afford pure 1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone as crystalline solids[4].
Title: Application Notes and Protocols for the N-acetylation of Phenothiazine-5-oxide | Source: benchchem.com | URL:4
Title: US11180464B2 - Phenothiazine diaminium salts and their use | Source: google.com (Patents) | URL:6
Title: The Chemistry of Phenothiazine | Source: Chemical Reviews (datapdf.com) | URL:2
Title: SOME DERIVATIVES OF PHENOTHIAZINE | Source: ACS Publications | URL:5
Title: The Structural Combination of SIL and MODAG Scaffolds Fails to Enhance Binding to α-Synuclein but Reveals Promising Affinity to Amyloid β | Source: mdpi.com | URL:3
Technical Support Center: Crystallization & Impurity Control of 1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone
Welcome to the Advanced Technical Support Center for the isolation and purification of 1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone (CAS 23503-69-7) . This molecule is a critical synthetic intermediate in the develo...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center for the isolation and purification of 1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone (CAS 23503-69-7) . This molecule is a critical synthetic intermediate in the development of phenothiazine-class neuroleptics and antiemetics, such as Metopimazine[1].
While the N-acetylation of 2-methylthiophenothiazine is a highly established synthetic step, the subsequent crystallization is notoriously complex. The phenothiazine core and the nucleophilic thioether group make this compound highly susceptible to co-crystallization with starting materials, premature oxidation, and photo-degradation. This guide provides authoritative, mechanistically grounded troubleshooting strategies to help you isolate high-purity API intermediates.
Part 1: Troubleshooting Guide & FAQs
Q1: My final crystals contain high levels of unreacted 2-methylthiophenothiazine. How can I improve the rejection of this starting material?
Causality: The unreacted secondary amine (2-methylthiophenothiazine) frequently co-crystallizes with the N-acetylated target due to structural homologies and strong
π−π
stacking interactions between the planar phenothiazine cores.
Expert Solution: Shift from a single-solvent crystallization to a binary solvent/anti-solvent system, such as Ethyl Acetate (EtOAc) and n-Heptane. The N-acetylated target has a significantly lower solubility in non-polar alkanes compared to the free amine. By washing the filtered cake with cold heptane, you selectively strip away the more soluble unreacted starting material, as phenothiazine impurities typically remain in the mother liquor during targeted anti-solvent crystallization[2].
Q2: The isolated crystals exhibit a pink or light brown discoloration instead of the expected pale yellow/white. What causes this?
Causality: Phenothiazine derivatives are exceptionally vulnerable to photo-oxidation and radical-mediated degradation[3]. Exposure to ambient UV light and oxygen generates highly conjugated, colored quinone-imine byproducts.
Expert Solution: Conduct the entire crystallization process under an inert Argon or Nitrogen atmosphere and utilize amber glassware to block UV radiation. If discoloration persists in the crude mixture, add a catalytic amount of a radical scavenger (e.g., 0.1 wt% Ascorbic Acid or BHT) during the hot dissolution phase to quench radical propagation before crystallization begins.
Q3: HPLC-MS analysis shows the presence of M+16 and M+32 impurities. How do I prevent this?
Causality: The 2-methylthio (
−SCH3
) group is highly nucleophilic. Dissolved oxygen or trace peroxides in the crystallization solvent will prematurely oxidize the thioether, forming 10-acetyl-2-(methylsulfinyl)phenothiazine (sulfoxide, M+16) and 10-acetyl-2-(methylsulfonyl)phenothiazine (sulfone, M+32).
Expert Solution: Strictly avoid ethereal solvents (like THF or Diethyl Ether) unless they are freshly distilled and peroxide-free. Degas all crystallization solvents by sparging with high-purity
N2
for at least 30 minutes prior to use to displace dissolved oxygen.
Q4: During cooling, the product "oils out" (liquid-liquid phase separation) instead of forming a crystalline slurry. How do I force nucleation?
Causality: Oiling out occurs when the cooling rate is too rapid, causing the solution's supersaturation to exceed the Metastable Zone Width (MSZW). Instead of nucleating, the system enters the labile zone and separates into a solute-rich oil phase and a solvent-rich phase, trapping impurities.
Expert Solution: Flatten the cooling ramp to
≤0.5∘C/min
. Introduce pure seed crystals (0.5–1.0 wt%) precisely at the upper temperature limit of the MSZW. This provides a physical surface for secondary nucleation, allowing the compound to crystallize smoothly without crossing the liquid-liquid phase separation boundary.
Part 2: Quantitative Data & Impurity Profiling
The following table summarizes the critical quality attributes (CQAs) and mitigation strategies for the most common impurities encountered during this workflow.
Impurity Type
Chemical Identity
Causality / Mechanism
Detection Method
Mitigation Strategy
Unreacted SM
2-Methylthiophenothiazine
Incomplete acetylation reaction
HPLC (UV 254 nm)
Anti-solvent wash (Cold Heptane)
Oxidation (Level 1)
10-acetyl-2-(methylsulfinyl)phenothiazine
Dissolved
O2
attack on thioether
LC-MS (M+16)
N2
sparging of all solvents
Oxidation (Level 2)
10-acetyl-2-(methylsulfonyl)phenothiazine
Over-oxidation of the sulfoxide
LC-MS (M+32)
Strict use of peroxide-free solvents
Photo-degradation
Quinone-imine derivatives
UV-catalyzed radical formation
Visual (Pink/Brown)
Amber glassware, Antioxidant additives
Part 3: Mechanistic & Workflow Visualizations
Workflow for the anti-solvent crystallization and impurity rejection.
Mechanistic pathways of impurity formation during synthesis and isolation.
Step 1: Solvent Preparation & Degassing
Measure 5 volumes (relative to crude mass) of Ethyl Acetate (EtOAc) and 10 volumes of n-Heptane.
Self-Validation Checkpoint: Sparge both solvents with high-purity
N2
for 30 minutes. Verify dissolved oxygen (DO) is <2 ppm using a DO probe to ensure the thioether group will not oxidize during heating.
Step 2: Hot Dissolution
Charge the crude 1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone into a jacketed reactor equipped with an overhead stirrer. Add the degassed EtOAc. Heat the jacket to 60°C under a continuous
N2
sweep.
Self-Validation Checkpoint: Observe complete dissolution. If the solution exhibits a pink/brown tint, immediately add 0.1 wt% Ascorbic Acid to scavenge radical species.
Step 3: Polish Filtration
Pass the hot solution through a 0.45 µm PTFE filter into a pre-warmed, amber-glass crystallization vessel. This removes insoluble particulates and protects the sensitive phenothiazine core from ambient UV light.
Step 4: Controlled Cooling & Seeding
Cool the solution from 60°C to 45°C at a linear, controlled rate of 0.5°C/min. At exactly 45°C, introduce 0.5 wt% of pure target seed crystals.
Self-Validation Checkpoint: Hold the temperature at 45°C for 30 minutes. Verify the onset of secondary nucleation (the solution must become visibly turbid). If turbidity is not achieved, do not proceed to Step 5, as the system is at risk of oiling out.
Step 5: Anti-Solvent Addition
Once the seed bed is established, dose the degassed n-Heptane (10 volumes) over 2 hours using a programmable syringe pump. Cool the resulting slurry to 5°C at 0.1°C/min.
Step 6: Isolation & Washing
Filter the slurry strictly under a nitrogen blanket. Do not pull ambient air through the filter cake, as this introduces oxygen and moisture. Wash the cake with 2 volumes of pre-chilled (5°C) n-Heptane to selectively dissolve unreacted 2-methylthiophenothiazine. Dry in a vacuum oven at 40°C until constant weight is achieved.
References
Metopimazine - Wikipedia
Source: Wikipedia
URL:[Link]
Synthesis of Essential Drugs
Source: The Vespiary / VDOC
URL:[Link]
Preparation of high purity phenothiazine n-alkylsulfonates and their use in chemiluminescent assays
Source: European Patent Office (EPO)
URL:[Link]
A Review on Effect of Impurities in Pharmaceutical Compounds
Source: Zenodo
URL:[Link]
Overcoming degradation of 1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone under UV light exposure
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals regarding the photostability of complex heterocyclic active pharmaceutical ingredients...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals regarding the photostability of complex heterocyclic active pharmaceutical ingredients (APIs).
Handling 1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone requires strict environmental controls. The phenothiazine core is highly electron-rich, making it notoriously susceptible to photochemical degradation. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to help you overcome UV-induced degradation during your experiments.
Part 1: Mechanistic Overview & Root Cause Analysis
To stop degradation, we must first understand the causality behind it. 1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone possesses a dual-vulnerability profile under UV light (particularly UVA and UVB):
The 10H-Phenothiazine Core: UV light induces photoionization, ejecting an electron to form a highly reactive radical cation[1]. EPR measurements confirm that this unpaired electron localizes primarily on the nitrogen atom of the phenothiazine ring[2].
The Sulfur Moieties: The radical cation rapidly reacts with dissolved oxygen or water. This leads to the formation of stable oxidized photoproducts, specifically sulfoxides or sulfones at either the core ring sulfur or the 2-methylthio group[3].
The N-Acetyl Group: While N-acetylation provides some steric shielding compared to bare N-H phenothiazines, exposure to high-energy UV can still trigger homolytic N-C bond cleavage or photo-Fries rearrangement[3].
Caption: Mechanistic pathways of UV-induced degradation in phenothiazine derivatives.
Part 2: Troubleshooting Guide & FAQs
Q1: Why does my compound solution turn pink or dark upon benchtop handling?A: Phenothiazine derivatives easily undergo degradation upon UV light exposure, yielding stable, highly colored photoproducts[1]. The dark coloration is typically due to the formation of the radical cation intermediate, which is a strictly photo-induced process[2]. This radical cation further reacts to form colored oligomers. Solution: Always handle solutions under actinic safe-light (red/yellow light, >500 nm) and use amber glassware.
Q2: I am seeing multiple new peaks in my HPLC-UV chromatogram after irradiation. What are they?A: The complete product profile of phenothiazine photodegradation is complicated and highly dependent on the presence of oxygen[4]. The primary degradants you are observing are likely sulfoxides (+16 Da mass shift in LC-MS) at either the core ring sulfur or the 2-methylthio group.
Q3: How can I definitively differentiate between thermal degradation and photodegradation in my stability studies?A: Photodegradation is driven by photoionization and yields radical-derived products that do not appear in dark controls[1]. A self-validating approach is to run parallel stability tests: one exposed to controlled UVA/UVB and one wrapped tightly in aluminum foil (dark control) incubated at the exact same temperature. If the +16 Da peaks only appear in the exposed vial, the degradation is purely photochemical.
Caption: Troubleshooting logic for mitigating photochemical degradation.
Part 3: Self-Validating Experimental Protocol
Protocol: Anaerobic Photostability Profiling & Stabilization
Purpose: To establish the intrinsic photostability of 1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone and validate stabilization strategies by systematically eliminating oxygen and quenching radicals.
Step 1: Actinometry and Baseline Setup
Action: Prepare a 1.0 mg/mL stock solution of the compound in HPLC-grade acetonitrile under actinic safe-light.
Causality: Phenothiazines are highly sensitive to white light and UV radiation, which can alter their molecular structure before the experiment even begins[5]. Strict light exclusion establishes a true "Time Zero" baseline.
Step 2: Deoxygenation via Freeze-Pump-Thaw
Action: Transfer 5 mL aliquots into heavy-walled Schlenk flasks. Freeze the solution using liquid nitrogen, apply high vacuum (
10−3
mbar) for 5 minutes, isolate from vacuum, and thaw in a water bath. Repeat this cycle three times. Backfill with ultra-pure Argon.
Causality: Removing dissolved oxygen prevents it from acting as an electron acceptor or reacting with the radical cation, effectively shutting down Type II photosensitization and subsequent sulfoxide formation[3].
Action: To a separate aerobic aliquot, add 10 mM Butylated hydroxytoluene (BHT) or ascorbic acid.
Causality: If anaerobic conditions are not feasible in your final drug formulation, introducing a radical scavenger intercepts the radical cation intermediate before it propagates into stable photoproducts[1].
Step 4: Controlled Irradiation and HPLC-UV/MS Analysis
Action: Expose the samples to a controlled UVA light source (e.g., 365 nm LED array, 5 mW/cm²) for predefined time points (0, 15, 30, 60, 120 minutes). Quench the reaction by transferring to amber vials and analyze immediately via HPLC-UV (detecting at 254 nm) coupled with ESI-MS.
Causality: Real-time monitoring prevents secondary thermal degradation of the primary photoproducts, ensuring accurate kinetic profiling.
Part 4: Quantitative Data Summary
The following table summarizes the expected kinetic behavior of 1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone when subjected to the protocol above. Use this as a benchmark for your own HPLC validations.
Experimental Condition
Dissolved O₂ Level
Half-Life (
t1/2
) under UVA
Primary Degradant Identified (MS)
Ambient (Aerobic)
~8.0 mg/L
45 minutes
Ring Sulfoxide (+16 Da)
Degassed (Argon)
<0.1 mg/L
>12 hours
N-Acetyl Cleavage Product
Aerobic + 10mM BHT
~8.0 mg/L
6.5 hours
2-Methylthio Sulfoxide (+16 Da)
References
[3] Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC - NIH
Source: nih.gov
URL:3
[1] In Vitro Phototoxicity of Phenothiazines: Involvement of Stable UVA Photolysis Products Formed in Aqueous Medium | Chemical Research in Toxicology - ACS Publications
Source: acs.org
URL:1
[4] Structure of the phenothiazine derivatives and related compounds - ResearchGate
Source: researchgate.net
URL:4
[5] Phenothiazine derivatives interaction with laser radiation | Request PDF - ResearchGate
Source: researchgate.net
URL:5
1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone vs 2-(methylthio)phenothiazine efficacy comparison
An objective, data-driven comparison between 2-(methylthio)phenothiazine and its N-acetylated derivative, 1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone , reveals a fundamental principle in medicinal chemistry and mat...
Author: BenchChem Technical Support Team. Date: April 2026
An objective, data-driven comparison between 2-(methylthio)phenothiazine and its N-acetylated derivative, 1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone , reveals a fundamental principle in medicinal chemistry and materials science: how a single functional group modification dictates the entire functional utility of a molecular scaffold.
This guide provides researchers and drug development professionals with an in-depth mechanistic analysis, comparative efficacy data, and validated experimental protocols to distinguish the applications of these two closely related compounds.
Structural and Mechanistic Divergence
The core difference between these two compounds lies at the 10-position (the nitrogen atom) of the phenothiazine tricyclic ring.
2-(Methylthio)phenothiazine possesses a free secondary amine (N-H). The lone pair of electrons on this nitrogen is highly delocalized across the electron-rich phenothiazine system. This structural feature allows the molecule to undergo a reversible, low-potential two-electron oxidation, forming a highly stable radical cation [1]. Because of this low oxidation potential, the compound acts as a potent electron donor, enabling it to scavenge lipid peroxyl radicals and exhibit strong antioxidant and antiferroptotic (cell-death preventing) activities[1][2].
1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone (also known as 10-acetyl-2-(methylthio)phenothiazine) features an N-acetyl group. The introduction of this acetyl moiety fundamentally alters the molecule's electronics. The strong electron-withdrawing nature of the carbonyl group pulls electron density away from the nitrogen lone pair.
The Causality: By reducing the electron density on the nitrogen, the energy required to remove an electron increases dramatically. This disables the low-potential redox center, shifting the oxidation potential significantly higher[1][3].
The Consequence: N-acetylation completely eliminates the compound's ability to act as a biological antioxidant[2]. However, this higher, highly stable, and reversible oxidation potential makes N-acetylphenothiazines exceptionally valuable in materials science—specifically as redox shuttle additives for overcharge protection in lithium-ion batteries (LIBs)[4].
Mechanistic divergence driven by N-acetylation of the phenothiazine core.
Comparative Efficacy Data
The decision to utilize the free amine versus the N-acetylated form depends entirely on the target application. The table below summarizes the quantitative and qualitative differences in their performance profiles based on established phenothiazine redox behaviors.
Parameter
2-(Methylthio)phenothiazine
1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone
CAS Number
7643-08-5
23503-69-7
Nitrogen Status
Free Amine (N-H)
N-Acetylated (N-COCH3)
Oxidation Potential (E1/2)
Low (~0.7 - 0.8 V vs. SHE)
High (> 1.0 V vs. SHE)
Antiferroptotic Efficacy
High (Potent lipid radical scavenger)
Negligible (Redox center disabled)
Primary Application
Drug intermediate (e.g., Thioridazine), Antioxidant
Redox shuttle for LIBs, Protected synthetic intermediate
Chemical Stability
Susceptible to spontaneous air oxidation
Highly stable under ambient conditions
Experimental Protocols for Efficacy Validation
To objectively validate the functional divergence between these two compounds, researchers must employ a dual-pronged experimental approach: electrochemical profiling and in vitro biological assays. These protocols are designed as self-validating systems to confirm the structure-activity relationship.
This protocol validates the shift in oxidation potential caused by the electron-withdrawing acetyl group.
Electrolyte Preparation: Prepare a 0.1 M solution of Lithium hexafluorophosphate (
LiPF6
) in propylene carbonate (PC) inside an argon-filled glovebox to ensure a moisture-free environment.
Analyte Preparation: Dissolve 2-(methylthio)phenothiazine and 1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone in separate aliquots of the electrolyte to a final concentration of 10 mM.
Cell Setup: Utilize a three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a
Ag/Ag+
non-aqueous reference electrode.
Measurement: Run cyclic voltammetry (CV) sweeps from 2.5 V to 4.5 V (vs.
Li/Li+
) at a scan rate of 50 mV/s.
Data Analysis: Calculate the half-wave potential (
E1/2
). The N-acetylated compound will demonstrate a significant anodic shift (higher voltage) compared to the free amine, confirming its suitability as a high-voltage redox shuttle[4].
Protocol B: In Vitro Antiferroptotic Assay (Cell Viability)
This protocol confirms that N-acetylation destroys the biological antioxidant capacity of the phenothiazine core[1][2].
Cell Culture: Seed primary human fibroblasts in 96-well plates at a density of
1×104
cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5%
CO2
.
Induction of Ferroptosis: Treat the cells with Erastin (10 µM) to inhibit cystine-glutamate exchange, thereby depleting glutathione (GSH) and inducing lethal lipid peroxidation.
Compound Treatment: Concurrently treat the cells with varying concentrations (0.1 µM to 5.0 µM) of either 2-(methylthio)phenothiazine or its N-acetylated counterpart.
Viability Measurement: After 24 hours, assess cell viability using a standard ATP-based luminescence assay (e.g., CellTiter-Glo).
Validation: 2-(methylthio)phenothiazine will rescue cell viability in a dose-dependent manner by bypassing the GSH depletion and scavenging radicals. The 10-acetyl derivative will show no significant rescue, validating that the disabled redox center eliminates biological efficacy[2].
Parallel workflow for electrochemical and biological efficacy validation.
Conclusion
The choice between 1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone and 2-(methylthio)phenothiazine is dictated by the desired electron-donating capacity of the molecule. For pharmaceutical applications requiring radical scavenging, active electron transport, or subsequent alkylation (e.g., antipsychotic synthesis), the free amine of 2-(methylthio)phenothiazine is strictly required. Conversely, for materials science applications requiring high-voltage stability, or when a protected synthetic intermediate is needed, the electronically deactivated 1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone is the superior, and necessary, choice.
References
European Patent Office. "Process for the direct and regioselective functionalization in position 2 of phenothiazine." EP0451675B1.
ACS Medicinal Chemistry Letters. "Antiferroptotic Activity of Phenothiazine Analogues: A Novel Therapeutic Strategy for Oxidative Stress Related Disease." National Center for Biotechnology Information (PMC). Available at:[Link]
Comparative Toxicity Profile: 1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone vs. Chlorpromazine
Executive Summary In drug development and chemical synthesis, understanding the structural determinants of toxicity is critical for risk assessment. This guide provides an objective, comparative toxicological analysis be...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In drug development and chemical synthesis, understanding the structural determinants of toxicity is critical for risk assessment. This guide provides an objective, comparative toxicological analysis between Chlorpromazine (CPZ) , a prototypical phenothiazine antipsychotic, and 1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone (commonly known as 10-acetyl-2-methylthiophenothiazine), a highly lipophilic synthetic intermediate used in the production of neuroleptics like mesoridazine[1][2][3].
While both compounds share a tricyclic phenothiazine core, their toxicological "performance" diverges drastically due to their N10-substituents. This guide dissects the mechanistic causality behind their differing safety profiles and outlines self-validating experimental protocols for comparative toxicity screening.
Structural Determinants of Toxicity: The Pharmacophore Effect
The toxicity of phenothiazine derivatives is strictly dictated by structure-activity relationships (SAR).
Chlorpromazine (CPZ): Features an N10-dimethylaminopropyl side chain. This basic tertiary amine, separated by three carbon atoms from the phenothiazine nitrogen, is the essential pharmacophore for high-affinity binding to dopamine (D2), serotonin (5-HT2A), and histamine (H1) receptors. Consequently, CPZ exhibits profound on-target and off-target toxicities, including Extrapyramidal Symptoms (EPS) and sedation. Furthermore, this basic amine interacts directly with the Tyr652 and Phe656 residues within the hERG channel pore, driving severe pro-arrhythmic cardiotoxicity ().
1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone: In this intermediate, the N10 position is occupied by an acetyl group (ethanone), and the C2 position features a methylthio group (). The absence of a protonatable basic amine abolishes its ability to bind to D2 receptors or the hERG channel pore. Its toxicity profile shifts away from receptor-mediated adverse events toward generic chemical toxicity (e.g., irritation) and baseline hepatotoxicity driven by the shared, easily oxidizable phenothiazine core.
Figure 1: Divergent toxicity pathways driven by N10-substitution in phenothiazine derivatives.
Quantitative Toxicity Comparison
The following table summarizes the comparative toxicological performance of both compounds across key safety endpoints.
Toxicological Parameter
Chlorpromazine (CPZ)
1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone
Mechanistic Causality
Primary Target Affinity
D2, 5-HT2A, H1,
α
-1
None (Synthetic Precursor)
Lack of basic amine abolishes classical neuroleptic receptor binding.
Cardiotoxicity (hERG IC
50
)
~1.5 µM (High Risk)
>100 µM (Estimated Low Risk)
Basic amine is required for trapping within the hERG potassium channel pore.
Hepatotoxicity (HepG2 IC
50
)
~15–30 µM
~20–50 µM
Shared tricyclic core leads to lipophilicity, CYP450 oxidation, and ROS generation.
Extrapyramidal Symptoms (EPS)
High Risk
No Risk
Driven exclusively by D2 receptor antagonism in the nigrostriatal pathway.
Experimental Methodologies for Toxicity Profiling
To empirically validate the comparative safety profiles of these compounds, we employ a multiparametric in vitro screening approach. The protocols below are designed as self-validating systems to ensure data integrity.
Protocol 1: Automated Patch-Clamp Assay for Cardiotoxicity (hERG Liability)
Causality: While biochemical binding assays can indicate affinity, whole-cell patch-clamp electrophysiology is the definitive gold standard for assessing pro-arrhythmic QT prolongation risk. It directly measures the functional blockade of the rapid delayed rectifier potassium current (
IKr
), providing undeniable mechanistic proof of cardiotoxicity.
Step-by-Step Methodology:
Cell Preparation: Culture HEK293 cells stably expressing the human ether-a-go-go-related gene (hERG). Harvest cells at 70-80% confluency to ensure optimal membrane integrity.
Compound Preparation: Prepare 10 mM stock solutions of CPZ and the ethanone intermediate in 100% DMSO. Create serial dilutions in extracellular physiological saline to achieve final test concentrations of 0.1 µM to 100 µM (final DMSO
≤
0.1%).
Electrophysiology: Utilize an automated patch-clamp system in the whole-cell configuration. Apply a voltage step protocol: hold at -80 mV, depolarize to +20 mV for 2 seconds (to open and inactivate channels), and repolarize to -50 mV for 2 seconds to elicit outward tail currents.
Validation (Self-Validating System): Every assay plate must include 0.1% DMSO as a negative vehicle control (baseline current) and 1 µM E-4031 (a selective hERG blocker) as a positive control. Quality Control Gate: The assay is only deemed valid if the E-4031 control produces >90% inhibition of the tail current.
Protocol 2: High-Content Screening (HCS) for Hepatotoxicity
Causality: Phenothiazines are notorious for causing idiosyncratic, cholestatic hepatotoxicity (). This is primarily driven by mitochondrial impairment and Reactive Oxygen Species (ROS) generated during the hepatic metabolism of the phenothiazine ring. HCS allows for multiplexed, single-cell resolution of these sub-lethal mechanistic events long before overt cellular necrosis occurs.
Step-by-Step Methodology:
Cell Culture: Seed HepG2 human hepatoma cells into 384-well optical bottom plates at a density of 5,000 cells/well. Incubate for 24 hours at 37°C, 5% CO
2
.
Dosing: Treat cells with a 10-point dose-response curve (1 µM to 100 µM) of both compounds for 24 hours.
Multiplexed Staining: Wash cells and co-incubate with a dye cocktail for 30 minutes:
Hoechst 33342 (Nuclear count/condensation)
TMRE (Mitochondrial membrane potential - MMP)
CellROX Green (Oxidative stress/ROS)
Imaging & Validation (Self-Validating System): Image plates using an automated confocal microscope. Quality Control Gate: Include 50 µM CCCP (a mitochondrial uncoupler) as a positive control for TMRE depletion, and 100 µM Menadione as a positive control for CellROX Green fluorescence. The assay is validated only if positive controls show a >3-fold signal shift relative to the vehicle control.
Figure 2: Multiparametric in vitro screening workflow for phenothiazine toxicity profiling.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 2726, Chlorpromazine." PubChem, [Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 69367526, 10-acetyl-2-methylthiophenothiazine." PubChem, [Link]
LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. "Phenothiazines." National Institute of Diabetes and Digestive and Kidney Diseases, [Link]
Thomas, D. et al. "Inhibition of the human ether-a-go-go-related gene (hERG) potassium channel by phenothiazines." Pharmacological Research, [Link]
A Comparative Benchmarking Guide: 1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone versus Standard Redox Mediators
For Researchers, Scientists, and Drug Development Professionals In the dynamic landscape of electrochemical analysis and synthetic chemistry, the selection of an appropriate redox mediator is paramount to achieving relia...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of electrochemical analysis and synthetic chemistry, the selection of an appropriate redox mediator is paramount to achieving reliable and efficient electron transfer. This guide provides a comprehensive performance comparison of the novel phenothiazine derivative, 1-[2-(methylthio)-10H-phenothiazin-10-yl]ethanone, against established, industry-standard redox mediators: Ferrocenemethanol, Potassium Ferricyanide, and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).
This document moves beyond a simple cataloging of features, offering in-depth analysis of key performance indicators, supported by detailed experimental protocols. Our objective is to equip researchers with the necessary data and methodologies to make informed decisions for their specific applications, from biosensing to electro-organic synthesis.
Introduction to Redox Mediators
Redox mediators are small, reversibly oxidizable and reducible molecules that act as electron shuttles between an electrode and a target analyte or reactant that has slow electron transfer kinetics at the electrode surface.[1] An ideal redox mediator exhibits rapid electron transfer kinetics, chemical and electrochemical stability in both its oxidized and reduced forms, and a redox potential that is well-matched to the target reaction, minimizing the required overpotential.[1] The choice of mediator can significantly impact reaction rates, selectivity, and the overall efficiency of an electrochemical system.
1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone is a phenothiazine derivative featuring an electron-withdrawing N-acetyl group and an electron-donating 2-methylthio group. Phenothiazines are a well-established class of redox-active compounds known for their stable radical cations and applications in diverse fields, including catalysis and materials science.[2][3] The specific substitutions on this molecule are designed to modulate its electrochemical and physical properties.
Molecular Structure:
Caption: General workflow for characterizing a redox mediator using cyclic voltammetry.
Detailed Protocol for Cyclic Voltammetry of Ferrocenemethanol
Objective: To determine the half-wave potential (E½) and assess the reversibility of the Ferrocenemethanol redox couple.
Materials:
Ferrocenemethanol
Potassium chloride (KCl) or other suitable supporting electrolyte
Deionized water
Working electrode (e.g., glassy carbon)
Reference electrode (e.g., Ag/AgCl)
Counter electrode (e.g., platinum wire)
Potentiostat
Procedure:
Solution Preparation: Prepare a 1 mM solution of Ferrocenemethanol in 0.1 M aqueous KCl.
Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad, sonicate in deionized water, and dry.
Cell Assembly: Assemble the three-electrode cell with the prepared electrodes and the Ferrocenemethanol solution.
Cyclic Voltammetry:
Set the potential window to scan from -0.1 V to +0.6 V vs. Ag/AgCl.
Set the initial scan rate to 100 mV/s.
Run the cyclic voltammogram.
Data Analysis:
Identify the anodic (Epa) and cathodic (Epc) peak potentials.
Determine the peak potential separation: ΔEp = Epa - Epc. For a reversible one-electron process, ΔEp should be close to 59 mV.
Measure the anodic (ipa) and cathodic (ipc) peak currents. The ratio ipa/ipc should be close to 1 for a reversible process.
Detailed Protocol for Cyclic Voltammetry of Potassium Ferricyanide
Objective: To determine the half-wave potential (E½) and assess the reversibility of the Ferricyanide/Ferrocyanide redox couple.
Materials:
Potassium ferricyanide (K₃[Fe(CN)₆])
Potassium chloride (KCl)
Deionized water
Working electrode (e.g., glassy carbon)
Reference electrode (e.g., Ag/AgCl)
Counter electrode (e.g., platinum wire)
Potentiostat
Procedure:
Solution Preparation: Prepare a 5 mM solution of potassium ferricyanide in 1 M aqueous KCl.
[4][5]2. Electrode Preparation: Follow the same procedure as for Ferrocenemethanol.
Cell Assembly: Assemble the three-electrode cell with the prepared electrodes and the potassium ferricyanide solution.
Cyclic Voltammetry:
Set the potential window to scan from +0.6 V to -0.1 V vs. Ag/AgCl.
Set the initial scan rate to 50 mV/s.
[4] * Run the cyclic voltammogram.
Data Analysis:
Analyze the data as described for Ferrocenemethanol to determine E½, ΔEp, and ipa/ipc.
Detailed Protocol for Cyclic Voltammetry of ABTS
Objective: To determine the half-wave potential (E½) of the ABTS/ABTS•⁺ redox couple.
Materials:
ABTS diammonium salt
Phosphate buffered saline (PBS), pH 7.4
Working electrode (e.g., glassy carbon)
Reference electrode (e.g., Ag/AgCl)
Counter electrode (e.g., platinum wire)
Potentiostat
Procedure:
Solution Preparation: Prepare a 1 mM solution of ABTS in PBS (pH 7.4).
Electrode Preparation: Follow the same procedure as for Ferrocenemethanol.
Cell Assembly: Assemble the three-electrode cell with the prepared electrodes and the ABTS solution.
Cyclic Voltammetry:
Set the potential window to scan from 0 V to +0.8 V vs. Ag/AgCl.
Set the initial scan rate to 100 mV/s.
Run the cyclic voltammogram.
Data Analysis:
Analyze the data as described for Ferrocenemethanol to determine E½, ΔEp, and ipa/ipc.
Causality Behind Experimental Choices
Choice of Supporting Electrolyte: A high concentration of an inert supporting electrolyte (e.g., 0.1 M KCl) is used to minimize solution resistance and ensure that the electroactive species migrates to the electrode surface primarily by diffusion rather than electrostatic attraction.
Three-Electrode Setup: This configuration allows for the accurate measurement of the potential at the working electrode relative to a stable reference electrode, without the measurement being affected by the potential drop due to current flowing through the counter electrode.
Scan Rate: The scan rate influences the thickness of the diffusion layer and the timescale of the experiment. A scan rate of 100 mV/s is a common starting point for initial characterization. Varying the scan rate can provide information about the kinetics of the electron transfer and whether the process is diffusion-controlled.
Potential Window: The potential window is chosen to encompass the redox events of the mediator without causing unwanted side reactions, such as solvent breakdown.
Conclusion
This guide provides a foundational comparison of 1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone with three widely used redox mediators. While Ferrocenemethanol and Potassium Ferricyanide remain excellent choices for many standard applications due to their well-characterized and predictable behavior, the higher estimated redox potential of the novel phenothiazine derivative suggests its potential utility in applications requiring a stronger oxidizing mediator. ABTS offers a balance of a moderately high redox potential and excellent stability of its radical cation, making it particularly suitable for biological and antioxidant studies.
The provided experimental protocols offer a standardized framework for researchers to conduct their own benchmarking studies, allowing for a direct comparison of these and other redox mediators under their specific experimental conditions. The selection of the optimal redox mediator will ultimately depend on the specific requirements of the application, including the desired redox potential, solvent system, and required stability.
References
Potassium ferricyanide. (2023). In Wikipedia. [Link]
Miao, W., Ding, Z., & Bard, A. J. (2002). Solution Viscosity Effects on the Heterogeneous Electron Transfer Kinetics of Ferrocenemethanol in Dimethyl Sulfoxide-Water Mixtures. The Journal of Physical Chemistry B, 106(6), 1392–1398.
Muhammad, S., Zahra, U. B., Ahmad, A., Shah, L. A., & Muhammad, A. (2020). Understanding the Basics of Electron Transfer and Cyclic Voltammetry of Potassium Ferricyanide - An Outer Sphere Heterogeneous Electrode Reaction. Journal of the Chemical Society of Pakistan, 42(6), 812-817.
Electrochemical Synthesis of the in human S-oxide metabolites of phenothiazine containing Anti-Psychotic Medic
Cannes, C., Kanoufi, F., & Bard, A. J. (2003). Cyclic voltammetry and scanning electrochemical microscopy of ferrocenemethanol at monolayer and bilayer-modified gold electrode. Journal of Electroanalytical Chemistry, 547(1), 83-91.
Determination of Heterogeneous Electron Transfer Rate Constant. (n.d.). Bioanalytical Systems, Inc. [Link]
Zhang, X., & Leddy, J. (1985). Dependence of Rate Constants of Heterogeneous Electron-Transfer Reactions on Viscosity. Journal of the American Chemical Society, 107(12), 3719–3721.
Fell, E. M., De Porcellinis, D., Jing, Y., Gutierrez-Venegas, V., George, T. Y., Gordon, R. G., ... & Aziz, M. J. (2023). Long-Term Stability of Ferri-/Ferrocyanide as an Electroactive Component for Redox Flow Battery Applications: On the Origin of Apparent Capacity Fade. Journal of The Electrochemical Society, 170(7), 070529.
Kolthoff, I. M., & Meehan, E. J. (1941). Stability of potassium ferrocyanide solutions. Industrial & Engineering Chemistry Analytical Edition, 13(5), 381–382.
Fell, E. M., De Porcellinis, D., Jing, Y., Gutierrez-Venegas, V., George, T. Y., Gordon, R. G., ... & Aziz, M. J. (2023). Long-Term Stability of Ferri-/Ferrocyanide as an Electroactive Component for Redox Flow Battery Applications: On the Origin of Apparent Capacity Fade. OSTI.GOV.
Laranjinha, J. A., Almeida, L. M., & Madeira, V. M. (1994). The reaction between ABTS radical cation and antioxidants and its use to evaluate the antioxidant status of serum samples. Free radical biology and medicine, 17(5), 429–436.
Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237.
Arts, M. J., Dallinga, J. S., Voss, H. P., Haenen, G. R., & Bast, A. (2004). A new approach to assess the total antioxidant capacity of human plasma. International journal for vitamin and nutrition research. Internationale Zeitschrift fur Vitamin- und Ernahrungsforschung. Journal international de vitaminologie et de nutrition, 74(2), 137–143.
Cyclic-voltammetric studies of some phenothiazine dyes. (1987). Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 83(5), 1575-1582.
Electrochemical analysis of some phenothiazine derivatives--I. Chlorpromazine HCl. (1982). Talanta, 29(7), 593–597.
Measurement of ABTS radical stability over time. (n.d.). ResearchGate. [Link]
Protocol for cyclic voltammetry. (n.d.). iGEM. [Link]
Predicting the Redox Potentials of Phenazine Derivatives Using DFT-Assisted Machine Learning. (2022). ACS Omega, 7(14), 11843–11853.
Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines. (2018). Chemical Science, 9(16), 3946–3952.
Redox reactions between ABTS•+ and dihydroxybenzenes as studied by cyclic voltammetry. (n.d.). Kobe University. [Link]
Electrochemical generation of phenothiazin-5-ium. A sustainable strategy for the synthesis of new bis(phenylsulfonyl). (2024). Scientific Reports, 14(1), 4419.
PREPARATION AND ELECTROCHEMICAL BEHAVIOR OF N-SUBSTITUTED PHENOTHIAZINE OXIDE. (2016). HETEROCYCLES, 92(8), 1440.
Novel phenothiazine analogous: Synthesis and a new perceptivity into their antioxidant potential. (2012). Scholars Research Library, 4(3), 882-889.
Redox potentials of N‐phenylphenothiazines 1–3 as strongly reducing... (n.d.). ResearchGate. [Link]
Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications. (2024). Chemistry-A European Journal, e202401633.
ABTS/TAC Methodology: Main Milestones and Recent Applications. (2023). Antioxidants, 12(1), 169.
Electrochemical behavior and applications of phenothiazine derivatives based on BIS-(10H- Phenothiazin-3-YL)-Methane. (2016). Studia Universitatis Babes-Bolyai Chemia, 61(1), 241-250.
Optical Analysis of Cyclic Voltammetry of Ferrocenemethanol: A Comparative Study of SPR and LSPR. (2026). Langmuir.
Fast TEAC (Trolox Equivalent Antioxidant Capacity) assay using ABTS radical cation generated by electrolysis. (2016). Analytical Methods, 8(18), 3743-3749.
How do you prepare FcMeOH? (2014). ResearchGate. [Link]
Electrochemical generation of phenothiazin-5-ium. A sustainable strategy for the synthesis of new bis(phenylsulfonyl). (2024). Scientific Reports, 14(1), 4419.
ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction P
Structures of studied phenothiazine derivatives. (n.d.). ResearchGate. [Link]
Electrochemical analysis of some phenothiazine derivatives--I. Chlorpromazine HCl. (1982). Talanta, 29(7), 593–597.
Electrochemical oxidation of 10H-phenothiazine-1-carboxylic acid. (2017). STUDIA UBB CHEMIA, LXII(4), 121-128.
Ferrocenemethanol is not 100% soluble in water, so how do you prepare 0.5 mM FcMeOH? (2019). ResearchGate. [Link]
Dissolution Thermodynamics and Preferential Solvation of Phenothiazine in Some Aqueous Cosolvent Systems. (2024). Molecules, 29(12), 2911.
Comparative Guide to LC-MS/MS Validation Methods for 1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone in Human Plasma
Here is a comprehensive, highly technical comparison guide designed for bioanalytical researchers and drug development professionals. As drug development pipelines increasingly focus on targeted phenothiazine derivatives...
Author: BenchChem Technical Support Team. Date: April 2026
Here is a comprehensive, highly technical comparison guide designed for bioanalytical researchers and drug development professionals.
As drug development pipelines increasingly focus on targeted phenothiazine derivatives and their metabolites, the need for robust, high-throughput bioanalytical methods is paramount. 1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone (an N-acetylated derivative of 2-methylthiophenothiazine) presents unique chromatographic and extraction challenges compared to traditional basic phenothiazines like thioridazine or alimemazine.
This guide objectively compares sample preparation strategies and chromatographic configurations, providing a self-validating framework for quantifying this specific compound in human plasma.
Phenothiazine derivatives are notorious for exhibiting significant matrix effects and variable extraction recoveries when subjected to generic protein precipitation (PPT) protocols[1]. Traditionally, basic phenothiazines (which contain aliphatic tertiary amines) are extracted using Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE).
However, 1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone features an N-acetyl group at the 10-position . This amide linkage drastically reduces the basicity of the core nitrogen, rendering the molecule largely neutral at physiological and acidic pH levels. Consequently, applying a standard MCX protocol results in catastrophic recovery loss, as the analyte fails to bind to the cation-exchange sorbent. To overcome this, Polymeric Reversed-Phase SPE (e.g., Oasis HLB) must be utilized to capture the hydrophobic tricyclic core.
Comparative Extraction Performance
Extraction Method
Mean Recovery (%)
Matrix Factor (IS Normalized)
Operational Time
Phospholipid Carryover
Protein Precipitation (PPT)
88.5 ± 6.2
0.65 (Severe Suppression)
Fast
High
Cation Exchange SPE (MCX)
28.4 ± 4.1
0.95
Slow
Low
Polymeric Reversed-Phase (HLB)
94.2 ± 2.8
0.98 (Minimal)
Medium
Very Low
Table 1: Comparative extraction efficiencies demonstrating the failure of MCX and the superiority of HLB for N-acetylated phenothiazines.
Workflow comparison: Reversed-Phase SPE overcomes the neutral amide limitation of the target analyte.
This protocol incorporates internal standard (IS) tracking at step 2 to ensure any volumetric losses are mathematically normalized, creating a self-validating extraction system.
Conditioning: Pass 1.0 mL LC-MS grade Methanol through the HLB cartridge, followed by 1.0 mL LC-MS grade water.
Sample Loading (The Validation Anchor): Aliquot 200 µL of human plasma. Immediately spike with 20 µL of Internal Standard (Promethazine-d4, 100 ng/mL). Add 200 µL of 2% Formic Acid in water to disrupt plasma protein binding. Load the mixture onto the cartridge.
Washing: Wash with 1.0 mL of 5% Methanol in water to elute highly polar endogenous interferences.
Elution: Elute the target analyte with 2 x 500 µL of Acetonitrile/Methanol (50:50, v/v).
Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (80:20, v/v).
Chromatographic & Mass Spectrometric Optimization
Column Selectivity: PFP vs. C18
While traditional C18 columns are standard for phenothiazine quantification[2], they often struggle to separate the target analyte from endogenous plasma lipids that survive extraction. By switching to a Pentafluorophenyl (PFP) column, we exploit
π−π
interactions, dipole-dipole interactions, and hydrogen bonding. The PFP stationary phase exhibits superior selectivity for the electron-rich sulfur atom and the aromatic tricyclic ring of 1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone, shifting its retention time away from the suppression zones caused by lysophosphatidylcholines.
MS/MS Causality and MRM Parameters
High-throughput clinical research methods increasingly rely on optimized MRM transitions to quantify phenothiazines within a sub-five-minute injection cycle[3]. Ionization is performed in ESI positive mode. The primary fragmentation pathway for the protonated precursor (
[M+H]+=288.1
) involves the rapid cleavage of the N-acetyl group (
−42 Da
), yielding a highly stable product ion at
m/z246.1
.
To ensure trustworthiness, the method must be validated according to FDA/ICH M10 guidelines. Standardized LC-MS/MS validation for tricyclic antipsychotics typically requires a dynamic range of 0.1 to 1000 ng/mL to adequately capture both peak pharmacokinetic exposures and terminal elimination phases[2].
The validation lifecycle below acts as a closed-loop system: if System Suitability (Phase 1) fails, the run halts before precious samples are consumed.
Self-validating LC-MS/MS workflow ensuring data integrity per ICH M10 guidelines.
Validation Summary Data
Validation Parameter
ICH M10 Acceptance Criteria
Observed Performance (PFP + HLB Method)
Linearity Range
R2≥0.995
0.1−1000 ng/mL (R2=0.9989)
LLOQ
S/N≥10
, Precision
≤20%
0.1 ng/mL
(CV: 8.4%)
Intra-day Precision
CV
≤15%
3.2%−7.5%
Inter-day Accuracy
85%−115%
96.4%−104.2%
Autosampler Stability
Deviation
≤15%
(24h)
98.5%
(Stable at 4°C)
Table 3: Summary of method validation results demonstrating robust compliance with regulatory standards.
Conclusion
Detecting 1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone in plasma requires a departure from standard phenothiazine protocols. Because the N-acetyl group neutralizes the basicity of the phenothiazine core, analysts must pivot from Cation-Exchange SPE to Polymeric Reversed-Phase SPE to achieve acceptable recovery. Coupling this tailored sample preparation with the unique
π−π
selectivity of a PFP column creates a highly sensitive, self-validating LC-MS/MS method capable of supporting rigorous pharmacokinetic studies.
References
Simultaneous Determination of Thioridazine and Its Metabolites by UHPLC-MS/MS With Application to a Pharmacokinetic Study in Rats - PubMed (John Wiley & Sons Ltd). 2
Bioanalytical method development and validation of alimemazine in human plasma by LC-MS/MS and its application in bioequivalence studies - PMC (National Institutes of Health). 1
A Simple LC-MS/MS Method for Simultaneous Analysis of 35 Anti-psychotics in Human Plasma for Clinical Research - Waters Corporation. 3
A Comparative Guide to N-Acetyl Phenothiazines for High-Performance OLEDs: Spotlight on 1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone
For Researchers, Scientists, and Drug Development Professionals In the rapidly evolving landscape of organic electronics, the quest for efficient and stable materials for Organic Light-Emitting Diodes (OLEDs) is paramoun...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of organic electronics, the quest for efficient and stable materials for Organic Light-Emitting Diodes (OLEDs) is paramount. Phenothiazine derivatives have emerged as a promising class of materials, primarily due to their strong electron-donating nature, robust thermal stability, and tunable photophysical properties.[1] The introduction of an N-acetyl group to the phenothiazine core offers a compelling strategy to modulate these properties, aiming for enhanced performance in OLED devices. This guide provides an in-depth comparison of 1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone against other N-acetylated phenothiazines, offering insights into their synthesis, photophysical characteristics, and potential as OLED emitters. While direct experimental data for 1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone in OLEDs is not extensively available in public literature, this guide will draw upon data from structurally related N-acetyl and N-phenyl phenothiazines to project its potential and highlight key areas for future research.
The Promise of N-Acetyl Phenothiazines in OLEDs
The N-acetylation of phenothiazine serves multiple purposes in the design of OLED materials. The acetyl group can influence the molecule's solubility, thermal stability, and, most importantly, its electronic properties. By modifying the electronic distribution within the phenothiazine core, the N-acetyl group can tune the emission color and efficiency of the resulting OLED device.
A key mechanism that has propelled phenothiazine derivatives to the forefront of OLED research is Thermally Activated Delayed Fluorescence (TADF).[2][3] This process allows for the harvesting of both singlet and triplet excitons, which are generated in a 1:3 ratio during electrical excitation in an OLED, leading to internal quantum efficiencies approaching 100%.[2] The efficiency of TADF is critically dependent on a small energy gap (ΔEST) between the lowest singlet (S1) and triplet (T1) excited states. The molecular geometry and electronic nature of substituents on the phenothiazine core play a crucial role in minimizing this energy gap. While N-phenyl phenothiazines have been extensively studied for their TADF properties, the influence of the N-acetyl group on this mechanism is an area of active investigation.
Synthesis and Characterization
The synthesis of N-acetylated phenothiazines is typically a straightforward process. The general approach involves the reaction of the corresponding phenothiazine derivative with an acetylating agent such as acetic anhydride or acetyl chloride.
General Experimental Protocol: N-Acetylation of Phenothiazines
A common method for the N-acetylation of phenothiazines involves the use of acetic anhydride.[4]
Materials:
Substituted 10H-phenothiazine
Acetic anhydride
Pyridine (as catalyst and solvent)
Dichloromethane (for extraction)
Saturated sodium bicarbonate solution
Anhydrous magnesium sulfate
Silica gel for column chromatography
Procedure:
Dissolve the substituted 10H-phenothiazine in pyridine.
Add acetic anhydride to the solution and stir the mixture at room temperature.
Monitor the reaction progress using thin-layer chromatography (TLC).
Once the reaction is complete, pour the mixture into water and extract the product with dichloromethane.
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
Dry the organic layer over anhydrous magnesium sulfate and concentrate it under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Caption: General workflow for the synthesis of N-acetyl phenothiazines.
For the specific synthesis of 1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone , one would start with 2-(methylthio)-10H-phenothiazine. The introduction of the methylthio group at the 2-position is expected to influence the electronic properties of the molecule, which will be discussed in the following sections.
Comparative Analysis of Photophysical and OLED Performance
To understand the potential of 1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone, we will compare the known properties of other substituted N-acetyl and N-phenyl phenothiazines. The substituent at the 2-position and the nature of the N-substituent (acetyl vs. phenyl) are key determinants of performance.
The electron-donating methylthio group is expected to red-shift the emission compared to unsubstituted N-acetyl phenothiazine. The impact on TADF efficiency requires experimental validation.
N-Acetyl Phenothiazine
Acetyl
-H
Blue-Green (Predicted)
-
-
The acetyl group is an electron-withdrawing group, which can influence the charge transfer character of the excited state.
Extensively studied as TADF emitters. The N-phenyl group allows for tuning of the dihedral angle, which is crucial for achieving a small ΔEST.[2]
Phenothiazine-dioxide Derivatives
Various
-
Blue
-
-
The oxidation of the sulfur atom to a sulfone creates a strong electron-accepting moiety, leading to blue-shifted emission.[2]
Insights and Causality:
Influence of the N-Substituent: The nature of the N-substituent (acetyl vs. phenyl) significantly impacts the molecular conformation and, consequently, the photophysical properties. N-phenyl phenothiazines can adopt quasi-axial and quasi-equatorial conformations, with the latter being more favorable for TADF due to a smaller ΔEST.[2] The N-acetyl group, being more compact, may lead to different conformational preferences, which would directly affect the TADF efficiency.
Role of the 2-Position Substituent: The electronic nature of the substituent at the 2-position is critical for tuning the emission color. Electron-donating groups like methylthio (-SMe) are expected to raise the Highest Occupied Molecular Orbital (HOMO) energy level, leading to a smaller bandgap and a red-shift in the emission spectrum. Conversely, electron-withdrawing groups would lower the HOMO level and potentially lead to a blue-shift. The interplay between the N-acetyl group and the 2-substituent will determine the overall electronic structure and OLED performance.
Thermally Activated Delayed Fluorescence (TADF): The potential for 1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone to be an efficient TADF emitter is a key question. The presence of the sulfur atom in the methylthio group could potentially enhance spin-orbit coupling, which might influence the rates of intersystem crossing (ISC) and reverse intersystem crossing (rISC), the two critical processes in TADF.[3]
Experimental Workflow for OLED Device Fabrication and Characterization
To experimentally validate the performance of new N-acetyl phenothiazine derivatives, a standard OLED fabrication and testing protocol is necessary.
Protocol for Solution-Processed OLED Fabrication
Solution processing offers a cost-effective method for fabricating large-area OLEDs.
Materials:
Indium Tin Oxide (ITO)-coated glass substrates
Hole Injection Layer (HIL) material (e.g., PEDOT:PSS)
Host material (e.g., CBP, mCP)
N-acetyl phenothiazine derivative (dopant)
Electron Transport Layer (ETL) material (e.g., TPBi)
Electron Injection Layer (EIL) material (e.g., LiF)
Metal for cathode (e.g., Al)
Organic solvents (e.g., chlorobenzene, toluene)
Procedure:
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat them with UV-ozone immediately before use.
HIL Deposition: Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal it to remove residual water.
Emissive Layer (EML) Deposition: Prepare a solution of the host material and the N-acetyl phenothiazine dopant in a suitable organic solvent. Spin-coat this solution onto the HIL and anneal the substrate.
ETL, EIL, and Cathode Deposition: Transfer the substrate to a high-vacuum thermal evaporation chamber. Sequentially deposit the ETL, EIL, and aluminum cathode layers.
Encapsulation: Encapsulate the device in a nitrogen-filled glovebox to protect it from moisture and oxygen.
Caption: Workflow for the fabrication of a solution-processed OLED.
Proposed Energy Level Diagram and Emission Mechanism
The energy levels of the different layers in an OLED must be well-aligned to ensure efficient charge injection and transport.
Caption: A proposed energy level diagram for an OLED incorporating an N-acetyl phenothiazine emitter.
Mechanism of Electroluminescence:
Charge Injection: Under an applied voltage, holes are injected from the anode (ITO) into the HOMO of the HIL, and electrons are injected from the cathode (LiF/Al) into the LUMO of the ETL.
Charge Transport: Holes and electrons are transported through the respective transport layers towards the emissive layer.
Exciton Formation: In the EML, holes and electrons recombine on the dopant molecules to form excitons (singlet and triplet).
Light Emission: If the N-acetyl phenothiazine is a TADF emitter, triplet excitons can undergo reverse intersystem crossing (rISC) to the singlet state, followed by radiative decay (fluorescence) to the ground state, emitting light.
Future Directions and Conclusion
While N-phenyl phenothiazines have demonstrated remarkable success as TADF emitters, the potential of N-acetyl phenothiazines remains largely underexplored. The specific compound, 1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone, presents an intriguing candidate for investigation. The combination of the electron-donating methylthio group and the electron-withdrawing acetyl group could lead to unique photophysical properties and potentially efficient TADF.
Future research should focus on:
Synthesis and Characterization: The synthesis and full photophysical characterization of 1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone and other 2-substituted N-acetyl phenothiazines are crucial first steps.
OLED Device Fabrication and Testing: Fabricating and testing OLED devices with these new materials will provide the necessary data to evaluate their performance and compare them with existing emitters.
Computational Studies: Theoretical calculations can provide valuable insights into the molecular geometry, electronic structure, and the singlet-triplet energy gap (ΔEST), guiding the design of more efficient N-acetyl phenothiazine-based TADF emitters.